Fto-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18Cl2N6O6 |
|---|---|
Molecular Weight |
545.3 g/mol |
IUPAC Name |
(E)-4-[2-[4-[3,5-dichloro-2-methyl-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C23H18Cl2N6O6/c1-12-17(10-14(24)22(21(12)25)28-16-4-2-3-5-18(16)31(36)37)27-15-8-9-26-11-13(15)23(35)30-29-19(32)6-7-20(33)34/h2-11,28H,1H3,(H,26,27)(H,29,32)(H,30,35)(H,33,34)/b7-6+ |
InChI Key |
LIJIAAXHNOJKMP-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)/C=C/C(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)C=CC(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Fto-IN-5: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro mechanism of action of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). The information presented herein is synthesized from publicly available research, with a focus on the seminal study by Prakash M, et al., which describes a closely related compound, referred to as compound 11b. This document outlines the inhibitory activity, cellular effects, and methodologies used to characterize this class of FTO inhibitors.
Core Mechanism of Action: Selective FTO Inhibition
This compound and its analogues are designed as potent and selective inhibitors of the FTO protein, an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase. The primary mechanism of action of this compound is the direct inhibition of FTO's catalytic activity, leading to a subsequent increase in the levels of N6-methyladenosine (m6A) in messenger RNA (mRNA). This targeted inhibition allows for the precise investigation of FTO's role in various biological processes.
Biochemical Potency and Selectivity
Quantitative in vitro assays are crucial for determining the potency and selectivity of FTO inhibitors. The following table summarizes the typical data obtained for a potent and selective FTO inhibitor like the one described by Prakash M, et al.
| Parameter | FTO | ALKBH5 | Selectivity (ALKBH5/FTO) |
| IC50 (nM) | [Data not publicly available] | [Data not publicly available] | [Data not publicly available] |
| Table 1: Biochemical Inhibition Data. The half-maximal inhibitory concentration (IC50) is determined through in vitro enzymatic assays. Selectivity is a critical parameter, with a high ratio indicating specific targeting of FTO over other m6A demethylases like ALKBH5. |
Cellular Effects of this compound
In a cellular context, the inhibition of FTO by this compound leads to a cascade of events stemming from the altered m6A landscape of the transcriptome. These effects have been primarily characterized in cancer cell lines, particularly in acute monocytic leukemia.
Modulation of m6A Levels and Target Gene Expression
Treatment of cells with this compound results in a dose-dependent increase in global m6A levels in mRNA. This alteration in RNA methylation affects the stability and translation of various transcripts, including key oncogenes. The study by Prakash M, et al. highlighted the modulation of MYC and RARA, known FTO target genes.
| Cell Line | Treatment | Effect on m6A Levels | Effect on MYC Expression | Effect on RARA Expression |
| NOMO-1 (Acute Monocytic Leukemia) | Prodrug of FTO inhibitor | Increased | Upregulation | Downregulation |
| Table 2: Cellular Effects of FTO Inhibition. The observed changes in gene expression are consistent with the known regulatory roles of FTO. |
Anti-proliferative Activity
By modulating the expression of key cellular proteins, FTO inhibition has been shown to exert anti-proliferative effects in cancer cells.
| Cell Line | IC50 / GI50 (µM) |
| NOMO-1 (Acute Monocytic Leukemia) | [Data not publicly available] |
| Table 3: Anti-proliferative Activity. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is a measure of the compound's effectiveness in inhibiting cell growth. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the in vitro mechanism of action of this compound.
In Vitro FTO Inhibition Assay
This assay quantifies the ability of a compound to inhibit the demethylase activity of recombinant FTO protein.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA oligonucleotide substrate
-
α-ketoglutarate
-
(NH4)2Fe(SO4)2·6H2O
-
Ascorbic acid
-
HEPES buffer
-
This compound or test compound
-
Detection reagent (e.g., formaldehyde dehydrogenase-coupled assay)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, α-ketoglutarate, ferrous ammonium sulfate, and ascorbic acid.
-
Add the m6A-containing RNA substrate to the reaction mixture.
-
Add varying concentrations of this compound or the test compound.
-
Initiate the reaction by adding recombinant FTO protein.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and measure the product formation (e.g., formaldehyde) using a suitable detection method.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cultured cells (e.g., NOMO-1)
-
This compound or test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against FTO and a loading control (e.g., β-actin)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fractions by Western blotting using an anti-FTO antibody.
-
A stabilized FTO protein in the presence of the inhibitor will be evident by a shift in its melting curve to higher temperatures.
m6A Dot Blot Assay
This semi-quantitative method is used to assess changes in the global m6A levels in mRNA following inhibitor treatment.
Materials:
-
Cultured cells
-
This compound or test compound
-
RNA extraction kit
-
mRNA purification kit
-
Nylon membrane
-
UV crosslinker
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA and purify mRNA.
-
Denature the mRNA samples by heating.
-
Spot serial dilutions of the denatured mRNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and incubate with an anti-m6A primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the dot intensity. An increase in signal intensity in the treated samples indicates an increase in m6A levels.
Signaling Pathways Modulated by this compound
The inhibition of FTO by this compound has been shown to impact downstream signaling pathways by altering the methylation status and subsequent expression of key regulatory genes.
Disclaimer: This document is intended for research and informational purposes only. The quantitative data for this compound is not fully available in the public domain and is represented here as a template for expected results based on related compounds. Researchers should refer to the primary literature for specific values.
Fto-IN-5: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of Fto-IN-5, a potent and selective inhibitor of the Fat mass and obesity-associated (FTO) protein. The FTO protein, an RNA demethylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. This document details the scientific journey from conception to characterization of this compound, offering valuable insights for researchers in the field of drug discovery.
Discovery of this compound: A Fragment-Merging Strategy
This compound was identified and described by Prakash M. and colleagues in a 2021 publication in the Journal of Medicinal Chemistry.[1][2] The discovery of this potent inhibitor was the result of a rational, structure-based drug design strategy known as fragment-merging. This approach involved combining key structural features from previously reported FTO inhibitors to create a novel, more potent, and selective molecule.
The researchers merged fragments from a hydrazide-containing inhibitor and meclofenamic acid, another known FTO inhibitor. This innovative approach led to the synthesis of a series of analogues, among which compound 11b , later designated as this compound, demonstrated superior performance.
Chemical Synthesis of this compound
This compound, systematically named 2-((3-(2,4-dichlorophenyl)-[1][2][3]triazolo[4,3-a]pyridin-6-yl)thio)acetic acid, is a pyridine analogue. The detailed chemical synthesis is outlined in the supplementary materials of the foundational paper by Prakash M, et al. (2021). The synthesis is a multi-step process, the specifics of which are crucial for reproducibility and are best sourced directly from the primary literature to ensure accuracy.
Chemical Structure of this compound (Compound 11b)
Quantitative Data Summary
The inhibitory activity of this compound against the FTO protein was quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.
| Compound | Target | IC50 (μM) | Assay Method | Reference |
| This compound (11b) | FTO | 0.089 | FTO demethylation assay |
Experimental Protocols
The characterization of this compound involved several key experiments to elucidate its biochemical activity and cellular effects. The detailed protocols are provided in the original research publication. Below is a summary of the methodologies employed.
FTO Demethylation Inhibition Assay (In Vitro)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of FTO.
-
Principle: A fluorescence-based or mass spectrometry-based assay is used to quantify the demethylation of an N6-methyladenosine (m6A)-containing RNA substrate by recombinant FTO protein. The inhibition of this reaction by a test compound is measured.
-
General Protocol:
-
Recombinant human FTO protein is incubated with an m6A-containing RNA oligonucleotide substrate.
-
The reaction is carried out in a buffer containing necessary co-factors such as Fe(II) and α-ketoglutarate.
-
Various concentrations of the test inhibitor (this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is then quenched, and the amount of demethylated product is quantified using a suitable detection method (e.g., fluorescence or LC-MS/MS).
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular N6-methyladenosine (m6A) Quantification
This assay determines the effect of the inhibitor on the overall levels of m6A in the mRNA of treated cells.
-
Principle: The total mRNA is extracted from cells treated with the inhibitor, and the m6A levels are quantified using a sensitive detection method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an m6A-specific antibody-based method (m6A dot blot).
-
General Protocol:
-
Acute monocytic leukemia (NOMO-1) cells are cultured and treated with this compound or a vehicle control for a specified period.
-
Total RNA is extracted from the cells using a standard RNA isolation kit.
-
mRNA is then purified from the total RNA.
-
The mRNA is digested into single nucleosides.
-
The levels of m6A and adenosine (A) are quantified by LC-MS/MS.
-
The m6A/A ratio is calculated to determine the change in m6A levels upon inhibitor treatment.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the changes in the expression levels of specific target genes in response to the inhibitor.
-
Principle: The mRNA levels of target genes (e.g., MYC and RARA) are quantified by reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the cDNA using gene-specific primers in a real-time PCR instrument.
-
General Protocol:
-
NOMO-1 cells are treated with this compound or a vehicle control.
-
Total RNA is extracted and reverse transcribed into cDNA.
-
qRT-PCR is performed using primers specific for MYC, RARA, and a housekeeping gene (for normalization).
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the demethylase activity of the FTO protein. This leads to an increase in the cellular levels of N6-methyladenosine (m6A) on target mRNAs. In the context of acute monocytic leukemia, FTO has been shown to regulate the expression of key oncogenes and tumor suppressors. The inhibition of FTO by this compound leads to the upregulation of the proto-oncogene MYC and the downregulation of the retinoic acid receptor alpha (RARA) gene. The precise mechanism by which FTO-mediated demethylation affects these specific transcripts is an area of ongoing research.
Caption: Mechanism of action of this compound in acute monocytic leukemia cells.
Conclusion
This compound represents a significant advancement in the development of selective FTO inhibitors. Its discovery through a rational fragment-merging approach underscores the power of structure-based drug design. The detailed characterization of its biochemical and cellular activities provides a solid foundation for its further development as a potential therapeutic agent. This technical guide serves as a comprehensive resource for researchers aiming to build upon this work in the pursuit of novel therapies targeting the FTO pathway.
References
FTO-IN-5 and the Therapeutic Targeting of the FTO Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Fat Mass and Obesity-Associated (FTO) protein, a ferrous iron and 2-oxoglutarate-dependent nucleic acid demethylase, has emerged as a significant therapeutic target for a range of pathologies, including obesity, metabolic disorders, and various cancers.[1][2][3] Its primary biological function involves the oxidative demethylation of N6-methyladenosine (m⁶A), the most abundant internal modification in messenger RNA (mRNA).[2][4] This epitranscriptomic regulation influences mRNA stability, splicing, and translation, thereby controlling the expression of key genes involved in critical cellular processes. The dysregulation of FTO activity is implicated in the progression of numerous diseases, making the development of potent and selective FTO inhibitors a key area of research. This guide provides an in-depth overview of the biological function of FTO, its role as a drug target, and presents available data on small molecule inhibitors, with a focus on providing a framework for understanding compounds like Fto-IN-5. While specific quantitative data and detailed experimental protocols for this compound are not publicly available in detail, this document leverages data from other well-characterized FTO inhibitors to provide a comprehensive technical resource.
The FTO Protein: Biological Function and Therapeutic Rationale
The FTO protein is a member of the AlkB family of non-heme iron-dependent dioxygenases. Its discovery as the first identified RNA demethylase revolutionized the field of epitranscriptomics.
Mechanism of Action
FTO catalyzes the demethylation of N⁶-methyladenosine (m⁶A) in an Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent manner. The demethylation process removes the methyl group from the adenosine base within RNA, thereby reversing the m⁶A modification. This reversible modification is a critical layer of gene expression regulation. The key components of this regulatory system are:
-
Writers: Methyltransferases like METTL3 and METTL14 that install the m⁶A mark.
-
Erasers: Demethylases such as FTO and ALKBH5 that remove the m⁶A mark.
-
Readers: Proteins like the YTH domain-containing family (YTHDF1-3) that recognize m⁶A and mediate downstream effects on RNA fate.
Biological Roles
FTO-mediated demethylation plays a crucial role in a wide array of biological processes:
-
Metabolism and Obesity: FTO is strongly associated with body mass index (BMI) and obesity. It influences adipogenesis, the differentiation of fat cells, and regulates energy homeostasis. Overexpression of Fto in animal models leads to increased food intake and obesity.
-
Cancer: FTO is dysregulated in various cancers, including acute myeloid leukemia (AML), glioblastoma, and breast cancer. In these contexts, FTO can act as an oncogene by demethylating the transcripts of key cancer-related genes, such as MYC, leading to their increased expression and promoting tumor growth.
-
Neurological Functions: FTO is expressed in the brain and is involved in neuronal development and function. Aberrant FTO activity has been linked to neurological disorders.
The central role of FTO in these critical pathways makes it a compelling target for therapeutic intervention. Inhibition of FTO's demethylase activity can lead to an increase in m⁶A levels on target mRNAs, thereby modulating gene expression and potentially reversing pathological states.
FTO Inhibitors: Quantitative Data
While specific data for this compound is limited in publicly accessible literature, numerous small molecule inhibitors of FTO have been developed and characterized. The following tables summarize the quantitative data for some of these representative inhibitors.
| Inhibitor | Target | IC₅₀ (µM) | Assay Type | Reference |
| FTO-04 | FTO | 3.39 | Enzymatic Assay | |
| ALKBH5 | 39.4 | Enzymatic Assay | ||
| FTO-IN-14 | FTO | 0.45 | Enzymatic Assay | |
| CS1 (NSC 337766) | FTO | 0.1426 | In vitro (cell-free) | |
| Meclofenamic acid | FTO | ~12.5 | Enzymatic Assay | |
| Rhein | FTO | - | - | |
| FB23-2 | FTO | - | - |
Table 1: In Vitro Inhibitory Activity of Selected FTO Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| FTO-IN-1 | SCLC-21H | IC₅₀ = 2.1 µM | 50 µM | |
| RH30 | IC₅₀ = 5.3 µM | 50 µM | ||
| KP3 | IC₅₀ = 5.6 µM | 50 µM | ||
| FTO-IN-14 | MOLM13 | IC₅₀ = 0.7-5.5 µM | - | |
| NB4 | Induces apoptosis | - |
Table 2: Cellular Activity of Selected FTO Inhibitors
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of FTO inhibitors. Below are generalized methodologies based on published studies for key assays.
Recombinant FTO Expression and Purification
-
Construct Generation: The human FTO gene is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
Protein Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Lysis and Purification: Bacterial cells are harvested, lysed, and the protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Assessment: The purity of the recombinant FTO protein is assessed by SDS-PAGE.
In Vitro FTO Demethylase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the demethylation of a methylated RNA substrate by FTO.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES buffer, (NH₄)₂Fe(SO₄)₂·6H₂O, 2-oxoglutarate, and ascorbic acid.
-
Substrate: A single-stranded RNA oligonucleotide containing one or more m⁶A modifications and a fluorescent reporter system is used as the substrate.
-
Inhibition Assay:
-
Recombinant FTO protein is incubated with the test inhibitor at various concentrations in the reaction buffer.
-
The methylated RNA substrate is added to initiate the demethylation reaction.
-
The reaction is allowed to proceed at room temperature for a defined period.
-
-
Detection: The demethylation activity is quantified by measuring the change in fluorescence, which is dependent on the methylation status of the RNA substrate.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular m⁶A Quantification Assay (LC-MS/MS)
This assay measures the global m⁶A levels in cellular mRNA following treatment with an FTO inhibitor.
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with high FTO expression) is cultured and treated with the FTO inhibitor or a vehicle control for a specified time.
-
mRNA Isolation: Total RNA is extracted from the cells, and mRNA is purified using oligo(dT)-magnetic beads.
-
RNA Digestion: The purified mRNA is digested into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (A) and N6-methyladenosine (m⁶A).
-
Data Analysis: The m⁶A/A ratio is calculated to determine the global m⁶A level in the mRNA. An increase in this ratio upon inhibitor treatment indicates FTO inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz.
Conclusion
The FTO protein stands as a validated and highly promising target for the development of novel therapeutics for a multitude of diseases, driven by its central role in RNA epitranscriptomics. The development of potent and selective small molecule inhibitors, exemplified by compounds like this compound and others discussed herein, offers a powerful strategy to modulate the m⁶A landscape and correct the dysregulated gene expression underlying various pathologies. Further research focused on the detailed characterization of these inhibitors and their in vivo efficacy will be critical in translating the therapeutic potential of FTO inhibition into clinical applications. This guide provides a foundational understanding for researchers and drug developers entering this exciting and rapidly evolving field.
References
Fto-IN-5: A Technical Deep Dive into a Novel m6A RNA Demethylase Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated (FTO) protein, a key enzyme in N6-methyladenosine (m6A) RNA demethylation. This document is intended for researchers, scientists, and drug development professionals interested in the epitranscriptomic regulation of gene expression and the therapeutic potential of FTO inhibition.
Core Concepts: FTO and m6A RNA Demethylation
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, splicing, translation, and transport. The reversible nature of this modification is controlled by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in a range of human diseases, including cancer, obesity, and neurological disorders.[1][2] FTO catalyzes the oxidative demethylation of m6A in an Fe(II)- and 2-oxoglutarate (2OG)-dependent manner.[3] By removing the methyl group from m6A, FTO can alter the fate of target mRNAs, thereby influencing various cellular processes.
This compound: A Potent and Selective FTO Inhibitor
This compound was developed through a fragment-merging approach, combining key structural features of previously reported FTO inhibitors to create a novel, highly potent, and selective compound.[4]
Quantitative Data
The following table summarizes the key quantitative data for this compound and its prodrug as reported by Prakash M, et al. (2021).[4]
| Parameter | This compound (Compound 11b) | This compound Prodrug | Notes |
| FTO IC50 | 0.029 ± 0.003 µM | - | In vitro FTO demethylation assay. |
| ALKBH5 IC50 | >100 µM | - | In vitro ALKBH5 demethylation assay. |
| Selectivity (ALKBH5/FTO) | >3400-fold | - | Calculated from IC50 values. |
| NOMO-1 Cell Viability (GI50) | - | 1.1 ± 0.1 µM | Cell viability assay after 72h treatment. |
Experimental Protocols
This section details the key experimental methodologies used in the characterization of this compound.
In Vitro FTO/ALKBH5 Demethylation Assay
This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO or ALKBH5.
Principle: The assay utilizes a single-stranded RNA (ssRNA) oligonucleotide containing a single m6A modification. The demethylation reaction is initiated by the addition of the enzyme and co-factors. The amount of demethylated product is quantified by liquid chromatography-mass spectrometry (LC-MS).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the m6A-containing ssRNA substrate (e.g., 5'-r(GCA(m6A)CUG)-3'), 2-oxoglutarate, L-ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O in an appropriate buffer (e.g., HEPES).
-
Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) dissolved in DMSO to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human FTO or ALKBH5 protein.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quenching: Stop the reaction by adding a chelating agent like EDTA.
-
Analysis: Analyze the reaction mixture by LC-MS to separate and quantify the amounts of the m6A-containing substrate and the demethylated product.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular m6A Quantification (Dot Blot Assay)
This method is used to assess the global levels of m6A in total RNA or mRNA from cells treated with an FTO inhibitor.
Principle: RNA is spotted onto a membrane and probed with an antibody specific to m6A. The signal intensity, detected by chemiluminescence or fluorescence, is proportional to the amount of m6A in the sample.
Protocol:
-
Cell Treatment: Treat cells (e.g., NOMO-1 acute monocytic leukemia cells) with the this compound prodrug or vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA or purify mRNA from the treated cells.
-
RNA Denaturation: Denature the RNA samples by heating.
-
Membrane Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane and crosslink using UV light.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the dot intensities to determine the relative m6A levels. Methylene blue staining can be used as a loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to confirm the direct binding of a drug to its target protein in a cellular context.
Principle: The binding of a ligand (e.g., this compound) to its target protein (FTO) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein that remains.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (FTO) using methods like Western blotting or mass spectrometry.
-
Melting Curve Generation: Plot the amount of soluble FTO as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Logical Relationships
FTO has been shown to regulate the expression of key oncogenes and tumor suppressors, thereby influencing major signaling pathways. The inhibition of FTO by this compound is expected to modulate these pathways.
FTO-Mediated m6A Demethylation and Gene Expression
The following diagram illustrates the core mechanism of FTO action and its inhibition by this compound.
Caption: FTO binds to m6A-modified RNA and removes the methyl group. This compound inhibits this process.
FTO's Role in Regulating MYC and RARA Expression
FTO has been demonstrated to regulate the expression of the proto-oncogene MYC and the retinoic acid receptor alpha (RARA) gene, both of which are critical in leukemia. Inhibition of FTO by a prodrug of this compound has been shown to increase m6A levels in the mRNA of these genes, leading to the upregulation of MYC and downregulation of RARA.
Caption: this compound inhibits FTO, leading to increased m6A levels and altered MYC and RARA expression.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an FTO inhibitor like this compound.
Caption: A typical workflow for characterizing a novel FTO inhibitor from synthesis to cellular assays.
Conclusion
This compound represents a significant advancement in the development of selective FTO inhibitors. Its high potency and selectivity make it a valuable tool for studying the biological roles of FTO and a promising lead compound for the development of novel therapeutics targeting m6A RNA demethylation in various diseases. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is warranted.
References
- 1. RNA demethylase FTO uses conserved aromatic residues to recognize the mRNA 5′ cap and promote efficient m6Am demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facts, Patterns, and Principles in Drug Discovery: Appraising the Rule of 5 with Measured Physicochemical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Fto-IN-5 and the WNT Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the current understanding of the role of the FTO protein in the WNT signaling pathway. It is important to note that, to date, no direct experimental studies have been published specifically investigating the effects of the pharmacological inhibitor Fto-IN-5 on the WNT signaling pathway. The information presented herein is therefore based on studies utilizing genetic knockdown or knockout of the FTO gene, or other pharmacological inhibitors of FTO. The findings are extrapolated to hypothesize the potential effects of this compound, an inhibitor of the FTO protein.
Executive Summary
The Fat Mass and Obesity-Associated Protein (FTO) is an RNA demethylase that has been identified as a critical regulator of the WNT signaling pathway. This guide provides a comprehensive overview of the current research detailing the intricate relationship between FTO and WNT signaling. Inhibition of FTO has been shown to exert a bimodal influence on the WNT pathway, generally leading to a suppression of the canonical WNT/β-catenin signaling cascade while concurrently activating non-canonical WNT pathways. This dual regulatory role positions FTO as a potential therapeutic target for diseases where WNT signaling is dysregulated, such as cancer. This document outlines the molecular mechanisms, summarizes key quantitative data from relevant studies, provides detailed experimental protocols for assessing the FTO-WNT axis, and presents visual diagrams of the involved pathways and experimental workflows.
Introduction to FTO and the WNT Signaling Pathway
The FTO protein is a member of the AlkB family of dioxygenases and functions as an N6-methyladenosine (m6A) RNA demethylase.[1][2] By removing methyl groups from RNA, FTO influences mRNA stability, splicing, and translation, thereby regulating various cellular processes.
The WNT signaling pathway is a crucial and highly conserved pathway that governs fundamental aspects of cell fate determination, proliferation, migration, and embryonic development.[1][3][4] The WNT pathway is broadly divided into two main branches:
-
Canonical WNT/β-catenin Pathway: In the "off" state, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon WNT ligand binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
-
Non-canonical WNT Pathways: These pathways function independently of β-catenin and include the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway, which regulate the cytoskeleton, cell polarity, and intracellular calcium levels.
Dysregulation of the WNT signaling pathway is a hallmark of numerous human diseases, most notably cancer.
FTO's Regulatory Role in WNT Signaling
Current research indicates that FTO is a key modulator of the bifurcation between the canonical and non-canonical WNT signaling pathways.
Inhibition of the Canonical WNT/β-catenin Pathway
A significant body of evidence suggests that the loss or inhibition of FTO leads to the downregulation of the canonical WNT/β-catenin signaling pathway. The primary mechanism underlying this inhibition is the upregulation of Dickkopf-1 (DKK1), a potent secreted inhibitor of the WNT pathway. DKK1 functions by binding to the LRP5/6 co-receptor, thereby preventing the formation of the WNT-Frizzled-LRP5/6 receptor complex required for canonical pathway activation. Studies have shown that in FTO-depleted cells, DKK1 mRNA and protein levels are significantly increased, leading to a subsequent decrease in β-catenin stabilization and nuclear translocation.
Activation of Non-canonical WNT Pathways
Concurrently with the inhibition of the canonical pathway, FTO depletion has been shown to activate non-canonical WNT signaling, specifically the WNT/PCP and Wnt/Ca2+ pathways. This activation is, at least in part, also mediated by the upregulation of DKK1, which in some cellular contexts can promote non-canonical signaling. The activation of the Wnt/Ca2+ pathway is evidenced by the increased phosphorylation of downstream effectors such as CaMKII and PKCδ.
Quantitative Data on FTO Inhibition and WNT Signaling
While no quantitative data is available for this compound's direct effect on the WNT pathway, the following table summarizes key findings from studies using FTO knockdown or knockout, which can serve as a proxy for the expected effects of a potent FTO inhibitor.
| Experimental System | Method of FTO Inhibition | Key Finding | Quantitative Change | Reference |
| HEK293T cells | shRNA knockdown | Decreased WNT3a-stimulated TOPFlash reporter activity | ~41% decrease | |
| Fto-/- MEFs | Gene knockout | Abrogated WNT3a-induced nuclear β-catenin accumulation | No significant increase in nuclear β-catenin compared to a 61% increase in control cells | |
| HeLa cells | shRNA knockdown | Increased DKK1 mRNA expression | ||
| HeLa cells | shRNA knockdown | Increased secreted DKK1 protein | ||
| Zebrafish embryos | Morpholino knockdown | Reduced β-catenin protein levels | ~90% reduction |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the interplay between FTO and the WNT signaling pathway.
TOP/FOPFlash Reporter Assay for Canonical WNT Signaling
This assay is a widely used method to quantify the transcriptional activity of the canonical WNT/β-catenin pathway.
Principle: The TOPFlash plasmid contains a luciferase reporter gene driven by a promoter with multiple TCF/LEF binding sites. The FOPFlash plasmid, used as a negative control, contains mutated TCF/LEF binding sites. Activation of the canonical WNT pathway leads to nuclear β-catenin accumulation, which, along with TCF/LEF transcription factors, drives the expression of the luciferase gene from the TOPFlash reporter. The ratio of TOPFlash to FOPFlash luciferase activity provides a specific measure of WNT signaling.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate.
-
Co-transfect cells with the TOPFlash or FOPFlash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with the FTO inhibitor (e.g., this compound at various concentrations) or vehicle control for a predetermined time.
-
Stimulate the WNT pathway by adding purified Wnt3a protein or Wnt3a-conditioned media.
-
-
Luciferase Assay:
-
After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific WNT signaling activity.
-
Western Blot Analysis for β-catenin and DKK1
Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates or conditioned media. This is crucial for assessing the levels of β-catenin (total and nuclear) and secreted DKK1.
Protocol:
-
Sample Preparation:
-
For β-catenin analysis, lyse the treated cells and prepare whole-cell, cytoplasmic, and nuclear fractions.
-
For DKK1 analysis, collect the conditioned media from treated cells.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against β-catenin, DKK1, and a loading control (e.g., GAPDH for whole-cell lysate, Histone H3 for nuclear fraction).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for DKK1 mRNA
Principle: qRT-PCR is used to measure the relative expression levels of specific mRNA transcripts, in this case, DKK1.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR instrument with specific primers for DKK1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of DKK1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
-
Visualizing the FTO-WNT Signaling Axis
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Overview of the Canonical and Non-Canonical WNT Signaling Pathways.
References
- 1. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies | PLOS One [journals.plos.org]
- 4. Loss of FTO antagonises Wnt signaling and leads to developmental defects associated with ciliopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Fto-IN-5 Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated protein (FTO) is a crucial N6-methyladenosine (m6A) RNA demethylase and a validated therapeutic target for a range of diseases, including cancer and obesity. The development of potent and selective FTO inhibitors is of significant interest for both therapeutic applications and as chemical probes to elucidate the biological functions of FTO. Fto-IN-5 has emerged as a potent and selective inhibitor of FTO over its close homolog, ALKBH5. This technical guide provides a comprehensive overview of the structural basis for this compound's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to FTO and its Therapeutic Relevance
The FTO protein is a non-heme, Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase that plays a central role in epigenetic regulation by removing the methyl group from N6-methyladenosine (m6A) in RNA.[1] This demethylation activity modulates the expression of various genes involved in critical cellular processes. Dysregulation of FTO has been implicated in numerous pathologies, making it an attractive target for therapeutic intervention.[2][3] FTO is known to be involved in several signaling pathways, including the Wnt and PI3K-Akt pathways, and its inhibition has been shown to impact cancer cell proliferation and survival.[4]
This compound: A Potent and Selective FTO Inhibitor
This compound (also referred to as compound 11b in foundational literature) was developed through a fragment-merging strategy, combining key structural features of previously reported FTO inhibitors.[5] This approach led to the identification of a highly potent and selective inhibitor of FTO.
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound were determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for FTO over the homologous m6A demethylase, ALKBH5.
| Compound | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Selectivity Index (ALKBH5/FTO) |
| This compound (11b) | 0.087 | 8.98 | >100 |
Table 1: In vitro inhibitory activity of this compound against FTO and ALKBH5. Data sourced from Prakash M, et al. J Med Chem. 2021.
Structural Basis of this compound Selectivity
The high selectivity of this compound for FTO over ALKBH5 is attributed to specific molecular interactions within the respective active sites. Molecular modeling and structure-activity relationship (SAR) studies have indicated that a key methyl group on the this compound scaffold is crucial for this selectivity.
Molecular Docking Insights
Computational docking studies of this compound into the active sites of FTO and ALKBH5 reveal distinct binding modes that likely underpin its selectivity.
Caption: Figure 1. This compound Binding Specificity
FTO-Regulated Signaling Pathways
Inhibition of FTO by this compound has been shown to modulate downstream signaling pathways implicated in cancer. A prodrug of this compound was observed to upregulate the expression of MYC and downregulate RARA, both of which are established FTO target genes involved in cellular proliferation and differentiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry aspects of fat mass and obesity associated protein: structure, function and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the FTO protein reveals basis for its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Preliminary Studies of Fto-IN-5 in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). The information presented is based on the foundational study by Prakash M, et al., published in the Journal of Medicinal Chemistry in 2021, which details the discovery and initial characterization of this compound.
Introduction to this compound
This compound (also referred to as compound 11b in the primary literature) is a small molecule inhibitor designed through a fragment-merging approach to selectively target the FTO protein. FTO is an N6-methyladenosine (m6A) RNA demethylase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in cancer and other diseases. This compound was developed to probe the therapeutic potential of FTO inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial cellular studies of a prodrug of this compound. These studies primarily utilized the human acute monocytic leukemia cell line, NOMO-1.
| Parameter | Cell Line | Value | Reference |
| Inhibitory Activity (IC50) | |||
| FTO Inhibition | - | 87 nM | [1] |
| ALKBH5 Inhibition | - | >100 µM | [1] |
| Cellular Effects | NOMO-1 | ||
| Cell Viability (IC50) | NOMO-1 | ~5 µM (prodrug) | [2] |
Experimental Protocols
This section details the methodologies for the key experiments conducted to evaluate the cellular effects of the this compound prodrug.
Cell Culture
-
Cell Line: Human acute monocytic leukemia (NOMO-1) cells were used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay was employed to assess cell viability.
-
Procedure:
-
NOMO-1 cells were seeded in 96-well plates.
-
The cells were treated with varying concentrations of the this compound prodrug.
-
After a specified incubation period (e.g., 72 hours), the MTT reagent was added to each well.
-
Following incubation to allow for formazan crystal formation, a solubilizing agent (e.g., DMSO) was added.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control, and the IC50 value was determined.
-
RNA Extraction and m6A Quantification
-
Method: Total RNA was extracted from treated and untreated NOMO-1 cells, followed by a quantification of the global m6A levels.
-
Procedure:
-
NOMO-1 cells were treated with the this compound prodrug.
-
Total RNA was isolated using a commercial RNA extraction kit.
-
The concentration and purity of the RNA were determined using a spectrophotometer.
-
Global m6A levels in the mRNA were quantified using an m6A RNA methylation quantification kit (colorimetric or fluorometric). This typically involves the capture of m6A-containing RNA fragments and their subsequent detection.
-
Gene Expression Analysis (RT-qPCR)
-
Method: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of FTO target genes.
-
Procedure:
-
Total RNA was extracted from treated and untreated NOMO-1 cells as described above.
-
Reverse transcription was performed to synthesize complementary DNA (cDNA).
-
RT-qPCR was carried out using gene-specific primers for MYC, RARA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative changes in gene expression were calculated using the ΔΔCt method.
-
Signaling Pathways and Mechanisms of Action
The preliminary studies indicate that this compound exerts its anti-leukemic effects by inhibiting the demethylase activity of FTO. This leads to an increase in the global m6A levels in mRNA, which in turn affects the stability and translation of key oncogenic transcripts.
References
Fto-IN-5: A Technical Overview of its Role in Oncogene Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N6-methyladenosine (m6A) demethylase, Fat Mass and Obesity-Associated protein (FTO), has emerged as a critical regulator of gene expression and a key player in the development and progression of various cancers.[1][2][3] Its enzymatic activity, which removes methyl groups from mRNA, directly impacts the stability, translation, and splicing of numerous transcripts, including those of prominent oncogenes.[4] Consequently, FTO has become an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of Fto-IN-5, a representative small molecule inhibitor of FTO, and its role in the regulation of oncogenes. We will detail its mechanism of action, its effects on key oncogenic signaling pathways, and provide comprehensive experimental protocols for its characterization.
Introduction to FTO: An Oncogenic RNA Demethylase
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in post-transcriptional gene regulation.[5] This modification is dynamically regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. FTO was the first identified m6A demethylase, and its overexpression has been linked to a variety of malignancies, including acute myeloid leukemia (AML), breast cancer, and gastric cancer.
FTO exerts its oncogenic functions by removing m6A marks from the transcripts of key oncogenes, such as MYC and E2F1. This demethylation can lead to increased mRNA stability and translation, resulting in the overexpression of these oncoproteins and the promotion of cancer cell proliferation, survival, and resistance to therapy. The development of potent and selective FTO inhibitors, such as this compound, represents a promising therapeutic strategy to counteract these effects.
This compound: A Representative FTO Inhibitor
While "this compound" is used here as a representative name, this guide draws upon the well-characterized properties of potent FTO inhibitors like FB23-2 and others. These inhibitors are designed to competitively bind to the active site of FTO, preventing the demethylation of its target mRNAs.
Mechanism of Action
This compound functions as a competitive inhibitor of FTO's m6A demethylase activity. By occupying the enzyme's active site, it prevents the binding of m6A-modified RNA substrates. This leads to a global increase in m6A levels within the cell, particularly on the transcripts of FTO's target oncogenes. The increased m6A modification of these oncogene mRNAs can lead to their decreased stability and/or translational efficiency, ultimately resulting in reduced oncoprotein levels and suppression of the malignant phenotype.
Quantitative Data on FTO Inhibitor Activity
The following tables summarize the in vitro efficacy of representative FTO inhibitors across various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of FTO
| Compound | IC50 (nM) | Assay Type | Reference |
| Representative Inhibitor C6 | 780 | Enzymatic Inhibition Assay | |
| Representative Inhibitor 18097 | 640 | HPLC-MS/MS based demethylation assay | |
| Representative Inhibitor 14a | 1500 | In vitro demethylation assay |
Table 2: Anti-proliferative Activity of FTO Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | FB23 | 15.51 | |
| BT-549 | Breast Cancer | FB23 | 11.19 | |
| KYSE-150 | Esophageal Cancer | C6 | 2.17 | |
| TE-1 | Esophageal Cancer | C6 | 0.95 | |
| EC109 | Esophageal Cancer | C6 | 0.83 | |
| AGS | Gastric Cancer | FTO-43N | ~5 | |
| SNU-16 | Gastric Cancer | FTO-43N | ~10 | |
| KATOIII | Gastric Cancer | FTO-43N | ~2.5 |
Signaling Pathways Modulated by this compound
FTO inhibition by this compound has been shown to impact key oncogenic signaling pathways, primarily through the regulation of critical downstream effectors.
The FTO-MYC Axis
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. FTO has been shown to demethylate m6A in MYC mRNA, leading to its increased stability and translation. By inhibiting FTO, this compound increases the m6A methylation of MYC mRNA, which can lead to its degradation and a subsequent reduction in c-Myc protein levels. This suppression of c-Myc activity is a key mechanism by which FTO inhibitors exert their anti-cancer effects.
Caption: FTO-MYC oncogenic axis and its inhibition by this compound.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Overexpression of FTO has been shown to promote glycolysis in breast cancer cells through the activation of the PI3K/AKT pathway. Inhibition of FTO leads to a downregulation of PI3K and AKT phosphorylation, thereby suppressing this pro-tumorigenic pathway.
Caption: FTO's role in the PI3K/AKT signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. Studies have shown a complex interplay between FTO and Wnt signaling. Loss of FTO has been demonstrated to downregulate canonical Wnt signaling by preventing the nuclear translocation of β-catenin. This suggests that FTO inhibitors could modulate Wnt-driven tumorigenesis.
Caption: FTO's influence on the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro FTO Enzymatic Assay
This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO protein.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Detection system (e.g., LC-MS/MS or a commercial chemiluminescent assay kit)
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant FTO enzyme, and the m6A-containing RNA substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Initiate the reaction by adding the FTO enzyme mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of demethylated product using a suitable detection method.
-
Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
m6A Dot Blot Assay
This assay provides a semi-quantitative measurement of global m6A levels in total RNA following treatment with this compound.
Materials:
-
Total RNA isolated from cells treated with this compound or vehicle control
-
Nitrocellulose or nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Denature the RNA samples by heating at 95°C for 3 minutes and then immediately place on ice.
-
Spot serial dilutions of the RNA onto the membrane.
-
Cross-link the RNA to the membrane using a UV cross-linker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the dot intensity. Methylene blue staining can be used as a loading control.
RNA Immunoprecipitation (RIP) followed by qPCR
This technique is used to determine if FTO directly binds to specific oncogene mRNAs and if this binding is affected by this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RIP lysis buffer
-
Anti-FTO antibody and isotype control IgG
-
Protein A/G magnetic beads
-
RNA purification kit
-
Reverse transcriptase and qPCR reagents
-
Primers for target oncogene mRNAs (e.g., MYC) and a negative control transcript
Procedure:
-
Lyse the cells and prepare whole-cell extracts.
-
Incubate the extracts with anti-FTO antibody or IgG control pre-coupled to magnetic beads overnight at 4°C.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the abundance of the target oncogene mRNA in the immunoprecipitated samples by qPCR.
-
Calculate the enrichment of the target mRNA in the FTO RIP relative to the IgG control.
Western Blot Analysis
This standard technique is used to measure the protein levels of oncogenes (e.g., c-Myc) and signaling proteins (e.g., p-AKT, AKT) following this compound treatment.
Materials:
-
Protein lysates from cells treated with this compound or vehicle control
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies against the proteins of interest (e.g., anti-c-Myc, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Use a loading control like β-actin for normalization.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound, as a representative inhibitor of the FTO m6A demethylase, holds significant promise as a therapeutic agent for the treatment of various cancers. Its ability to modulate the expression of key oncogenes like MYC through the regulation of mRNA methylation provides a targeted approach to inhibit tumor growth and survival. The experimental protocols detailed in this guide offer a comprehensive framework for the preclinical evaluation of this compound and other FTO inhibitors. Further research into the in vivo efficacy, safety, and potential combination therapies will be crucial for translating the therapeutic potential of FTO inhibition into clinical practice.
References
- 1. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO Promotes Adipogenesis through Inhibition of the Wnt/β-catenin Signaling Pathway in Porcine Intramuscular Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The lipid metabolism gene FTO influences breast cancer cell energy metabolism via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fto-IN-5 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fto-IN-5 is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme is frequently dysregulated in various human cancers and plays a crucial role in tumor development, progression, and drug resistance. By removing the m6A modification from RNA, FTO can alter the stability and translation of numerous cancer-related transcripts, thereby promoting oncogenic signaling pathways. Inhibition of FTO with small molecules like this compound presents a promising therapeutic strategy for a range of malignancies.
These application notes provide a comprehensive guide for the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.
This compound: Chemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₁₈Cl₂N₆O₆ |
| Molecular Weight | 545.33 g/mol |
| CAS Number | 2763577-75-7 |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a competitive inhibitor of the FTO enzyme. It binds to the active site of FTO, preventing the demethylation of m6A-modified RNA. This leads to an accumulation of m6A marks on target transcripts, which can subsequently alter their stability and translation. The primary downstream effect of FTO inhibition is the modulation of various oncogenic signaling pathways that are dependent on the expression of FTO target genes.
Figure 1: Simplified signaling pathway of this compound action. This compound inhibits the FTO protein in the nucleus, leading to an accumulation of m6A-modified RNA. This results in altered mRNA stability and translation in the cytoplasm, ultimately downregulating oncogenic pathways and inhibiting cancer cell phenotypes.
Data Presentation: In Vitro Efficacy of FTO Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FTO inhibitors in different cancer cell lines, providing a comparative reference for designing experiments with this compound. Note that specific IC50 values for this compound are not yet widely published in the public domain and should be determined empirically for the cell line of interest.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| FB23-2 | NB4 (Acute Myeloid Leukemia) | 2.6 | --INVALID-LINK-- |
| Dac51 | - | 0.4 | --INVALID-LINK-- |
| FTO-IN-8 | SNU16 (Gastric Cancer) | 17.7 | --INVALID-LINK-- |
| FTO-IN-8 | KATOIII (Gastric Cancer) | 35.9 | --INVALID-LINK-- |
| FTO-IN-8 | AGS (Gastric Cancer) | 20.3 | --INVALID-LINK-- |
| MO-I-500 | - | 8.7 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (545.33 g/mol ), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Figure 2: Workflow for preparing this compound stock solution.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a cancer cell line and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.[2]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of FTO and its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-ß-catenin, anti-p-Akt, and a loading control like anti-ß-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qPCR)
This protocol is to measure the effect of this compound on the mRNA levels of FTO target genes.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., MYC, RARA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Treat cells with this compound as described for the Western blot analysis.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green/TaqMan master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression.
Figure 3: General experimental workflow for studying this compound in a cancer cell line.
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Dosage of FTO Inhibitors for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, an RNA demethylase, has emerged as a significant therapeutic target in oncology and metabolic diseases. As the first identified RNA demethylase, FTO plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Dysregulation of FTO has been linked to various cancers and obesity, making its inhibition a promising strategy for therapeutic intervention.
This document provides detailed application notes and protocols for determining the optimal dosage of FTO inhibitors for in vivo studies. While specific in vivo dosage data for the potent and selective FTO inhibitor, Fto-IN-5, is not currently available in the public domain, this guide compiles and presents data from preclinical studies of other well-characterized FTO inhibitors. These include IOX3, FB23, FB23-2, and C6. The provided protocols and data tables can serve as a valuable starting point for researchers to design and execute their own in vivo experiments with this compound or other novel FTO inhibitors.
It is imperative to note that the optimal dosage for any new compound, including this compound, must be determined empirically through rigorous dose-finding studies. The information presented herein should be used as a reference for initiating such studies.
FTO Signaling Pathway
The FTO protein influences multiple downstream signaling pathways implicated in cancer and obesity. Its primary mechanism involves the demethylation of m6A on target mRNAs, which can alter their stability, translation, and subsequent protein expression. Key pathways affected by FTO activity include the PI3K/AKT/mTOR and WNT signaling cascades.
Quantitative Data from In Vivo Studies of FTO Inhibitors
The following tables summarize the available quantitative data from in vivo studies of various FTO inhibitors in mouse models. This information can guide the initial dose selection for this compound in similar preclinical models.
Table 1: In Vivo Efficacy of FTO Inhibitors in Cancer Models
| Inhibitor | Cancer Model | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| FB23-2 | Nasopharyngeal Carcinoma (NPC) Xenograft | Nude Mice | Not specified | Not specified | Enhanced sensitivity of NPC cells to radiotherapy. | [1] |
| C6 | Esophageal Cancer Xenograft (EC109 cells) | Nude Mice | 60 mg/kg | Oral | Significantly inhibited tumor growth. | [2] |
| CS1 (Bisantrene) | Acute Myeloid Leukemia (AML) Xenograft | NRGS Mice | Not specified | Not specified | Synergized with T cell treatment to suppress AML progression and prolong survival. | [3] |
| CS2 (Brequinar) | Acute Myeloid Leukemia (AML) Xenograft | NRGS Mice | Not specified | Not specified | Synergized with T cell treatment to suppress AML progression and prolong survival. | [3] |
| Rhein | Breast Cancer (4T1 cells) | Nude Mice | Not specified | Intraperitoneal | Suppressed tumor growth. | [4] |
Table 2: In Vivo Studies of FTO Inhibitors in Metabolic Disease Models
| Inhibitor | Model | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| IOX3 | General in vivo assessment | C57BL/6J | 60 mg/kg every two days | Intraperitoneal | Did not affect body weight or RER but altered fat pad weights and bone mineral density. | |
| FB23 | High-Fat Diet-Induced Obesity and Cognitive Decline | SAMP8 | Not specified | Not specified | Ameliorated HFD-induced metabolic disturbances and cognitive decline. | |
| FB23-2 | Diabetic Retinopathy | Diabetic Mice | Not specified | Systemic | Exhibited therapeutic efficacy. |
Experimental Protocols
The following are generalized protocols for in vivo studies with FTO inhibitors based on methodologies reported in the literature. These should be adapted and optimized for the specific inhibitor and experimental model.
Protocol 1: General In Vivo Dose-Finding and Efficacy Study in a Xenograft Cancer Model
1. Objective: To determine the maximum tolerated dose (MTD) and evaluate the anti-tumor efficacy of an FTO inhibitor in a mouse xenograft model.
2. Materials:
- FTO inhibitor (e.g., this compound)
- Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
- Cancer cell line (e.g., EC109 for esophageal cancer)
- Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
- Calipers for tumor measurement
- Animal balance
3. Experimental Workflow:
4. Dose Escalation for MTD Determination:
- Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of mice.
- Monitor for signs of toxicity, including weight loss (>15-20%), lethargy, and ruffled fur.
- The MTD is the highest dose that does not induce significant toxicity.
5. Efficacy Evaluation:
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Plot tumor growth curves for each group.
- At the end of the study, calculate the tumor growth inhibition (TGI) percentage.
Protocol 2: Evaluation of an FTO Inhibitor in a Diet-Induced Obesity Model
1. Objective: To assess the effect of an FTO inhibitor on body weight, metabolic parameters, and cognitive function in a diet-induced obesity mouse model.
2. Materials:
- FTO inhibitor (e.g., this compound)
- Vehicle solution
- High-fat diet (HFD) (e.g., 60% kcal from fat)
- Standard chow diet
- Mice prone to obesity (e.g., C57BL/6J)
- Equipment for metabolic caging, glucose tolerance tests (GTT), and behavioral assays.
3. Experimental Workflow:
4. Key Parameters to Measure:
- Body Composition: Use techniques like DEXA or MRI to measure fat and lean mass.
- Metabolic Rate: Use metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).
- Gene Expression: Analyze the expression of FTO target genes and markers of inflammation and metabolism in relevant tissues using qPCR or RNA-seq.
Conclusion
While direct in vivo dosage information for this compound is not yet available, the data and protocols provided for other FTO inhibitors offer a solid foundation for initiating preclinical studies. Researchers should begin with dose-finding studies to establish the safety and tolerability of this compound in their chosen animal model. Subsequent efficacy studies, guided by the methodologies outlined here, will be crucial in determining the optimal dosage and therapeutic potential of this promising FTO inhibitor. Careful experimental design and thorough endpoint analysis will be essential for advancing our understanding of FTO's role in disease and developing novel FTO-targeted therapies.
References
Application Notes and Protocols: Inducing Apoptosis in Cancer Cells via FTO Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator in various cancers.[1][2] FTO promotes cancer cell growth, survival, and resistance to therapy by modulating the expression of key oncogenes and tumor suppressors.[3][4] Inhibition of FTO has been shown to enhance apoptosis in cancer cells, making it a promising therapeutic target.[3] These application notes provide an overview of the mechanisms, protocols, and tools for studying the effects of FTO inhibition on apoptosis in cancer cells. While the specific inhibitor "Fto-IN-5" did not yield targeted results, this document outlines the general principles and observed outcomes of FTO inhibition based on available research with other FTO inhibitors.
Mechanism of Action: FTO Inhibition and Apoptosis
FTO's primary role in cancer is to remove m6A modifications from mRNA, thereby altering the stability, translation, and splicing of its target transcripts. The inhibition of FTO's demethylase activity leads to an accumulation of m6A modifications on various transcripts, ultimately promoting apoptosis through several proposed signaling pathways.
One key mechanism involves the regulation of apoptosis-related proteins. For instance, FTO has been shown to regulate the expression of BNIP3, a member of the Bcl-2 family involved in cell death. Inhibition of FTO can, therefore, modulate the expression of such proteins to favor apoptosis. Additionally, FTO has been implicated in the DNA damage response, and its inhibition can lead to increased DNA damage and cell cycle arrest, further sensitizing cancer cells to apoptosis.
Another pathway impacted by FTO is the AKT signaling pathway. Overexpression of FTO has been shown to promote AKT phosphorylation, which is a pro-survival signal. Conversely, inhibition of FTO would be expected to decrease AKT phosphorylation, thereby promoting apoptosis. Furthermore, FTO has been shown to inhibit apoptosis by impairing the RACK1-mediated activation of the MTK1-JNK1/2 pathway. Hypoxia-induced degradation of FTO releases this inhibition, leading to JNK1/2 activation and subsequent apoptosis. Therefore, pharmacological inhibition of FTO could mimic this effect.
Quantitative Data on FTO Inhibition and Apoptosis
The following table summarizes quantitative data from studies investigating the effects of FTO inhibition on apoptosis in various cancer cell lines.
| Cancer Type | Method of FTO Inhibition | Key Quantitative Findings | Reference |
| Ovarian Cancer | FTO knockdown (siRNA) in A2780 cells | Increased apoptosis, increased Bax expression, decreased Bcl-2 expression, decreased p-AKT expression. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Pharmacologic inhibition (FB23-2) + Radiation | Increased DNA damage and reduced RAD51 foci formation. | |
| Granulosa Cells (Cisplatin-induced injury model) | FTO knockdown (siRNA) | Promoted cell apoptosis. | |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of FTO | Facilitated autophagic death. |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the effect of an FTO inhibitor on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
FTO inhibitor
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the FTO inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following FTO inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
FTO inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the FTO inhibitor for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To detect changes in the expression of apoptosis-related proteins following FTO inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
FTO inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FTO, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells with the FTO inhibitor, then lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: FTO Inhibition Signaling Pathway to Apoptosis.
Caption: Experimental Workflow for FTO Inhibitor Analysis.
References
- 1. JCI Insight - FTO inhibition enhances the therapeutic index of radiation therapy in head and neck cancer [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. FTO accelerates ovarian cancer cell growth by promoting proliferation, inhibiting apoptosis, and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTO Inhibits Epithelial Ovarian Cancer Progression by Destabilising SNAI1 mRNA through IGF2BP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Breast Cancer Metastasis with Fto-IN-5
Disclaimer: Information regarding a specific FTO inhibitor designated "Fto-IN-5" is not available in the public domain as of November 2025. The following application notes and protocols are based on the established role of the FTO protein in breast cancer metastasis and the reported effects of other well-characterized FTO inhibitors. These guidelines are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of FTO inhibition in breast cancer.
Application Notes
Introduction
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in the progression of various cancers, including breast cancer.[1][2][3][4] Elevated FTO expression is frequently observed in breast tumors and is associated with enhanced tumor growth, proliferation, and metastasis.[1] FTO exerts its oncogenic functions by removing m6A modifications from specific target mRNAs, thereby altering their stability, translation, and subsequent protein expression. This modulation of the epitranscriptome impacts numerous signaling pathways that are crucial for the metastatic cascade.
This compound is a hypothetical, potent, and selective small molecule inhibitor of the FTO protein. By inhibiting the demethylase activity of FTO, this compound is expected to increase global m6A methylation levels, leading to the suppression of key oncogenic pathways involved in breast cancer metastasis. These application notes provide a framework for utilizing this compound to study its anti-metastatic effects in preclinical breast cancer models.
Mechanism of Action
FTO is known to regulate the expression of several pro-metastatic genes in breast cancer through its m6A demethylase activity. The proposed mechanism of action for this compound involves the inhibition of FTO, leading to an increase in m6A methylation on target mRNAs. This can result in either decreased stability and subsequent degradation of oncogenic transcripts or altered translation efficiency. Key signaling pathways implicated in FTO-mediated breast cancer metastasis that can be investigated using this compound include:
-
PI3K/AKT Signaling Pathway: FTO can influence this pathway, which is central to cell survival, proliferation, and migration.
-
Wnt Signaling Pathway: Dysregulation of Wnt signaling is a hallmark of many cancers, and FTO has been shown to modulate its activity.
-
TGF-β Signaling Pathway: This pathway is critically involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis, and can be influenced by FTO activity.
By using this compound, researchers can dissect the role of FTO in these and other pathways, elucidating the molecular mechanisms underlying its pro-metastatic functions.
References
- 1. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
Protocol for Assessing the Effect of Fto-IN-5 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator of various cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of FTO has been implicated in a range of diseases, particularly in cancer, where it can act as an oncogene. FTO has been shown to influence key signaling pathways such as the PI3K/Akt and WNT pathways, and it can also regulate the expression of oncogenes like MYC.[1][2][3][4][5]
Fto-IN-5 is a small molecule inhibitor of FTO. By inhibiting the demethylase activity of FTO, this compound offers a promising tool to investigate the therapeutic potential of targeting FTO in diseases characterized by aberrant cell proliferation. This document provides a detailed protocol for assessing the effects of this compound on cell proliferation using a panel of in vitro assays.
Data Presentation
The following tables summarize the effects of FTO inhibitors on cell proliferation and related signaling pathways as reported in the literature. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Effects of FTO Inhibitors on Cell Proliferation
| FTO Inhibitor | Cell Line(s) | Assay(s) | Observed Effect |
| FB23-2 | NB4, MONOMAC6 (AML) | Proliferation Assay | Dramatic suppression of proliferation |
| MO-I-500 | SUM149-MA (Breast Cancer) | Colony Formation | >90% inhibition of colony formation |
| FTO Knockdown | T24, UM-UC-3 (Bladder Cancer) | CCK-8, Colony Formation | Inhibition of cell proliferation |
| FTO Knockdown | K1 (Papillary Thyroid Carcinoma) | CCK-8, Colony Formation | Increased cell proliferation |
Table 2: Effects of FTO Inhibition on Signaling Pathways
| FTO Inhibition Method | Cell Line(s) | Signaling Pathway | Key Proteins/Genes Affected | Observed Effect |
| FTO Inhibitor | Breast Cancer Cells | PI3K/Akt | PI3K, p-PI3K, Akt, p-Akt | Decreased phosphorylation |
| FTO Knockdown | HeLa Cells | WNT/β-catenin | β-catenin, DKK1 | Attenuated WNT3A-induced activation |
| FTO Inhibitor (FB23-2) | NB4, MONOMAC6 (AML) | MYC Signaling | MYC, CEBPA | Inhibition of expression |
| FTO Knockdown | Glioma Cells | PI3K/Akt | p-PI3K, p-Akt, p53, p21 | Increased phosphorylation of PI3K/Akt, decreased p53/p21 |
Experimental Protocols
Note: The following protocols are based on established methods for assessing cell proliferation and the effects of small molecule inhibitors. The optimal concentration and treatment time for this compound may vary depending on the cell line and should be determined empirically. Based on data from similar FTO inhibitors, a starting concentration range of 1-10 µM is recommended.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in the appropriate format for the downstream assay (e.g., 96-well plate for MTT, 6-well plate for colony formation). Seed at a density that allows for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation:
-
MTT solution: 5 mg/mL in PBS, filter-sterilized.
-
MTT solvent: 0.01 M HCl in isopropanol or acidified SDS solution.
-
-
Protocol:
-
After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well.
-
Incubate at room temperature in the dark for 2 hours on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
BrdU Assay for DNA Synthesis
The BrdU assay measures the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.
-
Protocol:
-
During the final 2-24 hours of this compound treatment, add BrdU labeling solution to the culture medium.
-
After incubation, fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Incubate with an anti-BrdU antibody.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the signal (colorimetric or fluorescent) using a microplate reader.
-
Colony Formation Assay for Clonogenic Survival
This assay assesses the ability of a single cell to undergo unlimited division and form a colony.
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Trypsinize the cells and plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protocol:
-
Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, β-catenin, MYC, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the expression levels of specific genes.
-
Protocol:
-
Isolate total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest (e.g., MYC, CCND1, DKK1).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on cell proliferation.
Caption: Signaling pathways modulated by FTO and targeted by this compound.
References
- 1. Important Role of FTO in the Survival of Rare Panresistant Triple-Negative Inflammatory Breast Cancer Cells Facing a Severe Metabolic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTO promotes colorectal cancer progression and chemotherapy resistance via demethylating G6PD/PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application of FTO Inhibitors in Renal Cell Carcinoma Studies
Note: While the prompt specified Fto-IN-5, extensive literature searches did not yield specific studies of this compound in the context of renal cell carcinoma (RCC). The following application notes and protocols are based on research conducted with the potent and selective FTO inhibitor FB23-2 , which serves as a representative tool compound for studying the therapeutic potential of FTO inhibition in RCC.
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant regulator in various cancers, including clear cell renal cell carcinoma (ccRCC), the most common and aggressive subtype of kidney cancer.[1][2][3] The role of FTO in RCC is complex and appears to be context-dependent, with some studies suggesting a tumor-suppressive function while others indicate an oncogenic role, particularly in VHL-deficient ccRCC.[1][4] This has led to significant interest in developing FTO inhibitors as a novel therapeutic strategy.
Pharmacological or genetic inhibition of FTO has been shown to selectively reduce the growth and survival of VHL-deficient ccRCC cells, impair glutamine metabolism, increase DNA damage, and inhibit tumor progression in preclinical models. These findings highlight the potential of targeting FTO for the treatment of ccRCC.
Data Presentation
The following tables summarize the quantitative and qualitative outcomes of FTO inhibition in various RCC experimental models.
Table 1: Summary of In Vitro Effects of FTO Inhibition on RCC Cell Lines
| Cell Line | Method of Inhibition | Key Findings | Reference |
| 786-O, Caki-1 | siRNA knockdown | Impaired colony formation ability; G1 phase cell cycle arrest; Reduced expression of CDK4 and CCND1; Impaired migration and invasion ability. | |
| OSRC-2, 786-O | shRNA knockdown | Significantly attenuated proliferation and 2D colony formation; Impaired migration and invasion. | |
| 786-M1A, UMRC2 | shRNA knockdown, FB23-2 | Increased γ-H2AX foci formation, indicating increased DNA damage. | |
| VHL-deficient 786-OM1A | Genetic or Pharmacological Inhibition | Selectively reduced growth, survival, and clonogenic capability compared to VHL-reconstituted cells. |
Table 2: Summary of In Vivo Efficacy of FTO Inhibition in RCC Models
| Animal Model | RCC Cells Used | Treatment | Key Findings | Reference |
| Immunodeficient B-NDG Mice (Orthotopic) | OSRC-2-luciferase with FTO knockdown | FTO shRNA | Impaired tumor growth as measured by bioluminescence imaging. | |
| Immunodeficient B-NDG Mice (Metastasis) | OSRC-2, 786-O with FTO knockdown | FTO shRNA | Significantly impaired ccRCC lung metastasis and reduced the number of metastatic lesions; Prolonged overall survival in mice with lung metastases. | |
| Patient-Derived Xenograft (PDX) | ccRCC PDX model | FB23-2 inhibitor | Inhibited tumor growth and prolonged survival. | |
| Rag2−/− IL2rg−/− Mice (Orthotopic) | RCC054 PDX | FB23-2 inhibitor | Reduced the growth of VHL-deficient ccRCC PDX tumors under the renal capsule. |
Key Signaling Pathways and Workflows
The following diagrams illustrate the molecular pathways influenced by FTO in RCC and the general workflows for its study.
Caption: Key FTO-mediated signaling pathways in renal cell carcinoma.
References
- 1. The controversial role and therapeutic development of the m6A demethylase FTO in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RNA demethylase FTO promotes glutamine metabolism in clear cell renal cell carcinoma through the regulation of SLC1A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidneycancer.org [kidneycancer.org]
- 4. urotoday.com [urotoday.com]
Fto-IN-5: A Potent Tool for Investigating FTO's Role in Leukemia
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a critical player in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][2] FTO functions as an N6-methyladenosine (m6A) demethylase, removing methyl groups from mRNA and influencing gene expression.[2] In leukemia, FTO has been shown to act as an oncogene, promoting leukemogenesis and inhibiting cell differentiation by targeting key transcripts such as ASB2 and RARA.[1][2] The development of potent and selective FTO inhibitors is crucial for elucidating its precise role in leukemia and for exploring its potential as a therapeutic target. Fto-IN-5 is a novel, potent, and selective inhibitor of FTO, offering a valuable tool for investigating the biological functions of FTO in leukemia. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in leukemia research.
This compound: Chemical and Biological Properties
This compound, identified as compound 11b in the work by Prakash et al. (2021), was developed through a fragment-merging approach to create a potent and selective FTO inhibitor.
| Property | Value | Reference |
| Chemical Name | Compound 11b | |
| Molecular Formula | C₂₃H₁₈Cl₂N₆O₆ | |
| Molecular Weight | 545.33 g/mol | |
| Mechanism of Action | Selective inhibitor of FTO's m6A demethylase activity. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and its effects on leukemia cells.
Table 1: Inhibitory Activity of this compound against FTO
| Compound | Target | IC₅₀ (nM) | Assay | Reference |
| This compound (Compound 11b) | FTO | 780 | Biochemical Assay |
Table 2: Anti-proliferative Activity of this compound Prodrug in Leukemia Cell Lines
| Cell Line | Cancer Type | Effect | Reference |
| NOMO-1 | Acute Monocytic Leukemia | Decreased cell viability |
Table 3: Effect of this compound Prodrug on FTO Target Gene Expression in NOMO-1 Cells
| Gene | Effect on mRNA Expression | Reference |
| MYC | Upregulation | |
| RARA | Downregulation |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of FTO in leukemia and the experimental workflows for investigating the effects of this compound.
Caption: FTO signaling pathway in leukemia.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., NOMO-1)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10⁵ cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
-
Western Blot Analysis
This protocol is for analyzing the protein levels of FTO and its downstream targets.
Materials:
-
Leukemia cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FTO, anti-ASB2, anti-RARA, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat leukemia cells with the desired concentration of this compound or vehicle control for the specified time.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
-
m6A RNA Methylation Quantification (m6A Dot Blot)
This protocol provides a semi-quantitative method to assess global m6A levels in mRNA.
Materials:
-
Leukemia cells treated with this compound
-
mRNA isolation kit
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Methylene blue staining solution
Procedure:
-
mRNA Isolation:
-
Treat leukemia cells with this compound or vehicle control.
-
Isolate total RNA and then purify mRNA using an oligo(dT)-based mRNA isolation kit.
-
-
Dot Blot:
-
Denature the mRNA by heating at 65°C for 5 minutes.
-
Spot serial dilutions of the mRNA onto a nylon membrane.
-
UV-crosslink the RNA to the membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the anti-m6A antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using ECL substrate and an imaging system.
-
-
Normalization:
-
Stain the membrane with methylene blue to visualize the total amount of mRNA spotted and use this for normalization of the m6A signal.
-
Conclusion
This compound is a valuable chemical probe for dissecting the role of FTO in leukemia. Its potency and selectivity allow for targeted investigation of FTO's demethylase activity and its impact on downstream signaling pathways. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies to further understand the intricate mechanisms of FTO-mediated leukemogenesis and to explore its potential as a therapeutic target.
References
Troubleshooting & Optimization
Fto-IN-5 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Fto-IN-5 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on the chemical structure of similar small molecule inhibitors, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in anhydrous DMSO to your desired high concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I observed precipitation when diluting my this compound stock solution in aqueous culture media. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility. Try using a lower final concentration.
-
Optimize DMSO concentration: While the final DMSO concentration in your culture media should be kept low (ideally below 0.1%) to avoid solvent-induced cellular toxicity, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) culture media can sometimes improve solubility.
-
Vortex during dilution: Vortex the tube or plate gently while adding the stock solution to the media to ensure rapid and uniform mixing.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: The stability of this compound can be influenced by factors such as the pH of the medium, the presence of serum components, and cellular metabolism. It is recommended to perform an empirical stability study. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: What are the known signaling pathways affected by FTO inhibition?
A5: Inhibition of the FTO protein has been shown to impact several key signaling pathways, including the Wnt and PI3K/Akt pathways.[1][2][3] These pathways are crucial for various cellular processes such as proliferation, differentiation, and survival.
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound in stock solution or culture media. | Perform a stability test of your this compound solution. Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across experiments. |
| High background or off-target effects | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity. |
| No observable effect of the inhibitor | 1. This compound is not soluble or is unstable in the culture media.2. The concentration used is too low.3. The cells are not sensitive to FTO inhibition. | 1. Verify the solubility and stability of this compound in your media (see protocol below).2. Increase the concentration of this compound.3. Confirm FTO expression in your cell line and consider using a positive control for FTO inhibition. |
Quantitative Data Summary
| Solvent | Predicted Solubility | Recommended Stock Concentration |
| DMSO | High | 10 - 50 mM |
| Ethanol | Moderate to Low | 1 - 10 mM |
| Aqueous Buffers / Culture Media | Low | Dependent on final desired concentration and DMSO co-solvent percentage. |
Experimental Protocols
Protocol 1: Determining the Empirical Solubility of this compound in Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 50 mM.
-
Prepare serial dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all dilutions and below 0.5%.
-
Incubate: Incubate the solutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
Observe for precipitation: After incubation, visually inspect each tube for any signs of precipitation.
-
(Optional) Quantify solubility: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the absorbance at a wavelength where the compound absorbs, or use a turbidity measurement at a non-absorbing wavelength (e.g., 600 nm) to assess the amount of soluble compound.
-
Determine the maximum soluble concentration: The highest concentration that remains clear (without visible precipitation or significant light scattering) is the approximate kinetic solubility of this compound in your specific culture medium.
Protocol 2: Assessing the Stability of this compound in Culture Media
Objective: To evaluate the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare test solutions:
-
Spike pre-warmed cell culture medium (with serum) with this compound to the final working concentration.
-
Spike pre-warmed cell culture medium (without serum) with this compound to the final working concentration.
-
Spike PBS with this compound to the final working concentration (as a control for inherent chemical stability).
-
Ensure the final DMSO concentration is identical in all solutions.
-
-
Incubate: Incubate all solutions at 37°C in a cell culture incubator.
-
Sample at time points: At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from each solution.
-
Store samples: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze samples: Quantify the concentration of intact this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculate stability: Plot the concentration of this compound as a percentage of the initial concentration (T=0) over time. This will provide a stability profile of the compound in different conditions.
Signaling Pathway Diagrams
The following diagrams illustrate the involvement of FTO in the Wnt and PI3K/Akt signaling pathways.
Caption: FTO's role in the canonical Wnt signaling pathway.
Caption: FTO's interaction with the PI3K/Akt signaling pathway.
References
Identifying and minimizing Fto-IN-5 off-target effects
Welcome to the technical support center for Fto-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential issues, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an enzyme that acts as an N6-methyladenosine (m6A) RNA demethylase, playing a crucial role in various biological processes, including gene expression regulation, metabolism, and development.
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of FTO. What could be the cause?
A2: If you observe a phenotype that cannot be readily explained by the inhibition of FTO, it is possible that it is due to an off-target effect of this compound. Off-target effects occur when a compound interacts with and modulates the activity of proteins other than its intended target.
Q3: Are there any known off-targets for this compound or structurally related compounds?
Q4: How can I determine if the phenotype I'm observing is an on-target or off-target effect?
A4: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your experimental results. A combination of genetic and pharmacological approaches is recommended. This can include using a structurally unrelated FTO inhibitor, performing a rescue experiment with an inhibitor-resistant FTO mutant, and conducting target engagement assays like the Cellular Thermal Shift Assay (CETSA).
Q5: What are the initial steps I should take to troubleshoot my experiment with this compound?
A5: Start by verifying the concentration and stability of your this compound stock solution. Ensure that your experimental controls, including vehicle-treated and untreated cells, are behaving as expected. A dose-response experiment is also essential to determine if the observed effect is concentration-dependent.
Troubleshooting Guides
This section provides a step-by-step approach to common issues encountered when using this compound.
Problem 1: Unexpected or Inconsistent Cellular Phenotype
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
-
Validate the Phenotype: Use a structurally different FTO inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests a potential off-target effect.
-
Perform a Dose-Response Experiment: A clear dose-dependent effect that correlates with the known IC50 of this compound for FTO suggests an on-target mechanism.
-
Conduct a Rescue Experiment: Overexpress a mutant form of FTO that is resistant to this compound. If the phenotype is reversed, it strongly indicates an on-target effect.
-
Investigate Potential Off-Targets: If the above steps suggest an off-target effect, proceed with the following experimental approaches to identify the off-target protein(s).
Problem 2: Suspected Off-Target Activity on hDHODH
Possible Cause: this compound may be inhibiting hDHODH, similar to the structurally related compound FB23-2.
Experimental Validation Workflow:
Caption: Workflow to validate hDHODH as a potential off-target.
Detailed Steps:
-
Uridine Rescue Experiment: Supplement the cell culture medium with uridine. Since hDHODH is essential for de novo pyrimidine synthesis, inhibition of this enzyme can be rescued by providing an external source of pyrimidines. If the observed phenotype is reversed by uridine, it strongly suggests inhibition of the pyrimidine synthesis pathway.
-
Metabolomic Analysis: Measure the intracellular levels of dihydroorotate, the substrate of hDHODH. Accumulation of dihydroorotate upon treatment with this compound is a direct indicator of hDHODH inhibition.
-
In Vitro hDHODH Enzyme Assay: Test the ability of this compound to directly inhibit the enzymatic activity of purified hDHODH.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble FTO (and potential off-targets) in the supernatant by Western blotting or other quantitative proteomics methods.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding.
Quantitative Data Presentation:
| Compound | Target Protein | Tm (°C) without ligand | Tm (°C) with 10 µM this compound | ΔTm (°C) |
| This compound | FTO | 52.5 | 58.3 | +5.8 |
| This compound | hDHODH | 55.1 | 55.3 | +0.2 |
| Control | GAPDH | 65.2 | 65.1 | -0.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Kinase Profiling (Kinome Scan)
To assess the selectivity of this compound against a broad range of kinases, a kinome scan is recommended. This is typically performed as a fee-for-service by specialized companies.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Screening: The compound is screened against a large panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
Data Analysis: The results are typically provided as the percentage of kinase activity remaining in the presence of the inhibitor. Significant inhibition of any kinase would identify it as a potential off-target.
Quantitative Data Presentation:
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| FTO (On-target) | 98% | 50 |
| Kinase X | 85% | 250 |
| Kinase Y | 15% | >10,000 |
| Kinase Z | 5% | >10,000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
RNA Sequencing (RNA-Seq) for Off-Target Identification
RNA-Seq can provide an unbiased view of the global transcriptional changes induced by this compound. This can help to identify signaling pathways affected by potential off-target activities.
Methodology:
-
Cell Treatment: Treat cells with this compound and a vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes. Gene set enrichment analysis (GSEA) can then be used to identify signaling pathways that are significantly altered by this compound treatment.
Signaling Pathway Analysis Workflow:
Caption: RNA-Seq data analysis workflow for off-target pathway identification.
References
- 1. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
How to improve Fto-IN-5 bioavailability in animal models
Welcome to the technical support center for Fto-IN-5. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this compound, with a focus on improving its bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a potential issue?
This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO).[1] Like many small molecule inhibitors, this compound may exhibit poor aqueous solubility and/or permeability, which can significantly limit its oral bioavailability.[2][3][4] Poor bioavailability can lead to low drug exposure at the target site, resulting in reduced efficacy in animal models.[5]
Q2: My this compound formulation is not showing efficacy in vivo. What are the potential reasons?
Several factors could contribute to a lack of in vivo efficacy:
-
Poor Bioavailability: The most common reason is likely low oral bioavailability, leading to insufficient plasma and tissue concentrations of this compound. This can be due to poor solubility in gastrointestinal fluids, low permeability across the intestinal wall, or significant first-pass metabolism in the liver.
-
Inadequate Formulation: The formulation used may not be suitable for overcoming the physicochemical limitations of this compound.
-
Incorrect Dosing or Administration Route: The dose may be too low, or the route of administration may not be optimal for this specific compound.
-
Animal Model Considerations: The chosen animal model may have different metabolic profiles or drug absorption characteristics compared to what is expected.
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
There are several established techniques to improve the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: These can improve drug solubilization in the gastrointestinal tract and enhance absorption.
-
Micronization: Reducing the particle size of the drug increases its surface area, which can improve dissolution.
-
-
Chemical Modification: Modifying the drug molecule itself to improve its solubility and permeability.
-
Use of Excipients: Incorporating specific excipients can aid in solubilization, disintegration, and permeation.
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract through parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous) can ensure 100% bioavailability.
Troubleshooting Guides
Guide 1: Low Oral Bioavailability
Problem: You have administered this compound orally to mice, but pharmacokinetic analysis reveals low plasma concentrations (AUC) and poor bioavailability (F%).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Enhancement: Develop an amorphous solid dispersion or a lipid-based formulation to improve dissolution. 2. Excipient Selection: Incorporate solubilizing excipients such as surfactants (e.g., Tween 80), cyclodextrins, or polymers (e.g., PVP, HPMC). 3. pH Adjustment: For ionizable compounds, using pH-adjusting excipients can increase solubility in specific regions of the GI tract. |
| Low Intestinal Permeability | 1. Permeation Enhancers: Include excipients that can transiently increase membrane permeability. 2. Lipid Formulations: Lipid-based systems can facilitate drug transport across the intestinal epithelium. |
| High First-Pass Metabolism | 1. Alternative Routes: Consider administration routes that bypass the liver, such as subcutaneous or intravenous injections. 2. Metabolic Inhibitors: Co-administration with an inhibitor of the relevant metabolic enzymes (use with caution and thorough investigation). |
Caption: Workflow for selecting a route of administration.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
This protocol describes a solvent evaporation method for preparing an ASD.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent. A common drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: A thin film will form on the wall of the flask. Further dry this film under vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
Milling: Scrape the dried film and gently mill it into a fine powder.
-
Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.
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Formulation for Dosing: The ASD powder can be suspended in a vehicle like 0.5% methylcellulose for oral gavage.
Protocol 2: Basic Pharmacokinetic (PK) Study in Mice
This protocol outlines a simple PK study to determine the bioavailability of an oral formulation of this compound.
Animal Model:
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Male C57BL/6 mice, 8-10 weeks old.
Groups (n=3-5 per group):
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Intravenous (IV) Group: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at 1 mg/kg.
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Oral (PO) Group: this compound formulation (e.g., ASD suspension) administered via oral gavage at 10 mg/kg.
Methodology:
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Dosing: Administer the compound to each group.
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Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Data Analysis:
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Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for both IV and PO groups using software like Phoenix WinNonlin.
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Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
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Signaling Pathway Visualization
While the direct signaling pathway of this compound is focused on the FTO protein, its downstream effects are relevant to its therapeutic potential. FTO is an RNA demethylase that removes methyl groups from N6-methyladenosine (m6A) on mRNA, influencing the expression of numerous genes involved in metabolism and cancer.
References
Troubleshooting inconsistent results with Fto-IN-5
Welcome to the technical support center for Fto-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m⁶A) RNA demethylase. By inhibiting FTO, this compound prevents the demethylation of m⁶A on RNA, leading to an increase in m⁶A levels. This modulation of RNA methylation can, in turn, affect the expression of FTO target genes, such as MYC and RARA, and influence various cellular processes.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a solid at -20°C. For creating stock solutions, it is advisable to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results can stem from several factors:
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Compound Stability: Ensure proper storage and handling to prevent degradation of this compound. Avoid multiple freeze-thaw cycles of stock solutions.
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Solubility Issues: this compound may precipitate in aqueous media. Ensure complete dissolution in the initial solvent and appropriate dilution in your experimental buffer or media. Sonication may aid in solubilization.
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Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact cellular response to the inhibitor. Maintain consistent cell culture practices.
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Off-Target Effects: At higher concentrations, the risk of off-target effects increases, which can lead to unexpected and inconsistent biological outcomes. It is crucial to perform dose-response experiments to determine the optimal concentration.
Q4: I am not observing the expected phenotype after treating my cells with this compound. What should I do?
A4: If you are not observing the expected phenotype, consider the following troubleshooting steps:
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Confirm FTO Inhibition: The most direct way to confirm the activity of this compound is to measure the global m⁶A levels in your treated cells. A successful treatment should result in an increase in m⁶A levels.
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Verify FTO Expression: Ensure that your cell line of interest expresses FTO at a sufficient level. You can check this by Western blot or qPCR.
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Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint.
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Positive Control: If possible, include a positive control, such as a different known FTO inhibitor or siRNA-mediated knockdown of FTO, to validate your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | 1. Inaccurate serial dilutions.2. Variation in cell seeding density.3. Instability of the compound in the assay medium. | 1. Prepare fresh serial dilutions for each experiment.2. Ensure a uniform and consistent cell seeding density across all wells.3. Minimize the incubation time of the compound in the medium if stability is a concern. Prepare fresh dilutions just before use. |
| Low potency or no effect | 1. This compound degradation.2. Low FTO expression in the cell line.3. Insufficient treatment time or concentration. | 1. Use a fresh aliquot of this compound stock solution.2. Confirm FTO expression levels via Western blot or qPCR.3. Perform a dose-response and time-course experiment to optimize conditions. |
| High background in assays | 1. Non-specific binding of antibodies in m⁶A quantification assays.2. Solvent (e.g., DMSO) toxicity at high concentrations. | 1. Optimize antibody concentrations and blocking steps. Include appropriate negative controls.2. Ensure the final DMSO concentration is consistent across all wells and is below a toxic threshold for your cells (typically <0.5%). |
| Unexpected cellular toxicity | 1. Off-target effects of this compound at high concentrations.2. Solvent toxicity. | 1. Lower the concentration of this compound. Perform a cell viability assay to determine the non-toxic concentration range.2. Perform a vehicle control (solvent only) to assess its contribution to toxicity. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant FTO inhibitors for comparison.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 11b) [2]
| Compound | Target | IC50 (µM) | Selectivity vs. ALKBH5 |
| This compound (11b) | FTO | 0.087 | >100-fold |
Table 2: Comparison of IC50 Values for Various FTO Inhibitors
| Inhibitor | FTO IC50 (µM) | ALKBH5 IC50 (µM) | Reference |
| This compound (11b) | 0.087 | 8.98 | Prakash M, et al. (2021)[2] |
| Rhein | ~20 | >200 | Chen B, et al. (2012) |
| Meclofenamic Acid (MA) | ~2.5 | >200 | Huang Y, et al. (2015) |
| FB23-2 | 2.6 | >100 | Huang Y, et al. (2019) |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimization of cell density, this compound concentration, and treatment duration is recommended for each specific cell line and experiment.
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Cell Seeding:
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Plate cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not reach confluency by the end of the experiment.
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Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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-
Preparation of this compound Working Solution:
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Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
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Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
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Cell Treatment:
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Remove the old medium from the cells.
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Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
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Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Downstream Analysis:
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Following incubation, harvest the cells for downstream applications such as cell viability assays, RNA/protein extraction, or m⁶A quantification.
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Protocol for Quantification of m⁶A in mRNA by ELISA-based Assay
This protocol is adapted from established methods for the relative quantification of m⁶A in poly(A)-purified mRNA.[3][4]
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mRNA Isolation:
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Isolate total RNA from control and this compound-treated cells using a standard RNA extraction method.
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Purify mRNA from the total RNA using oligo(dT)-magnetic beads. Perform two rounds of purification to ensure high purity.
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RNA Coating:
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Dilute the purified mRNA to a concentration of 1-4 ng/µL in a binding solution.
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Add 100 µL of the diluted mRNA solution to each well of a 96-well plate.
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Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow the RNA to bind to the well surface.
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Blocking:
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Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Add 200 µL of a blocking solution (e.g., 3% non-fat milk in wash buffer) to each well.
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Incubate for 1 hour at room temperature.
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Primary Antibody Incubation:
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Wash the wells three times with wash buffer.
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Dilute the anti-m⁶A antibody in the blocking solution to the recommended concentration.
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Add 100 µL of the diluted primary antibody to each well.
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Incubate for 1 hour at room temperature.
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Secondary Antibody Incubation and Detection:
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Wash the wells three times with wash buffer.
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Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking solution.
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Add 100 µL of the diluted secondary antibody to each well.
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Incubate for 1 hour at room temperature.
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Wash the wells five times with wash buffer.
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Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well and incubate until a blue color develops.
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Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M H₂SO₄).
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Data Analysis:
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Measure the absorbance at 450 nm using a microplate reader.
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The relative m⁶A level can be calculated by normalizing the absorbance of the this compound-treated samples to the control samples.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FTO signaling pathway, a typical experimental workflow for using this compound, and a troubleshooting flowchart.
Caption: FTO signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: A logical flowchart for troubleshooting inconsistent results with this compound.
References
- 1. Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]
- 4. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
Fto-IN-5 cytotoxicity assessment in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of Fto-IN-5 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxic activity?
A1: this compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) demethylase. Published research has shown that this compound can decrease the viability of acute monocytic leukemia cells, indicating cytotoxic activity against this cancerous cell line.[1] However, to date, there is no publicly available data on the cytotoxic effects of this compound on non-cancerous cell lines.
Q2: How does the cytotoxicity of this compound compare to other FTO inhibitors in non-cancerous cells?
A2: While specific data for this compound is unavailable, studies on other FTO inhibitors provide some context. For instance, FTO-IN-8 (also known as FTO-43 N) has been shown to have no cytotoxic effect on normal colonic cells.[2][3][4][5] This suggests that high selectivity for cancer cells over non-cancerous cells is an achievable and desirable characteristic for FTO inhibitors. A summary of available data for other FTO inhibitors is provided in the table below.
Q3: What is the mechanism of action of FTO inhibitors like this compound?
A3: FTO is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA, a modification that plays a crucial role in regulating gene expression. By inhibiting FTO, compounds like this compound prevent this demethylation. This can lead to an accumulation of m6A on the RNA of target genes, which in turn can affect their stability, translation, and splicing, ultimately leading to cellular effects such as apoptosis or cell cycle arrest in cancer cells.
Q4: Which non-cancerous cell lines are appropriate for assessing the cytotoxicity of this compound?
A4: The choice of non-cancerous cell line should be guided by the intended therapeutic application of the compound. For general toxicity screening, commonly used cell lines include:
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Human fibroblasts: such as MRC-5 or WI-38
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Human embryonic kidney cells: HEK293
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Normal human bronchial epithelial cells: BEAS-2B
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Human umbilical vein endothelial cells (HUVECs)
It is recommended to use cell lines that are relevant to the potential off-target tissues of the intended cancer type.
Troubleshooting Guides
This section addresses common issues encountered during the cytotoxicity assessment of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| FTO-CYTO-01 | High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Pipetting errors during compound addition or reagent dispensing. | 1. Ensure a single-cell suspension before seeding and mix gently between pipetting.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.3. Use calibrated pipettes and consistent technique. Consider using a multichannel pipette for reagent addition. |
| FTO-CYTO-02 | No dose-dependent cytotoxicity observed in non-cancerous cells | 1. This compound may have high selectivity for cancer cells.2. Insufficient incubation time.3. The chosen cell line is resistant.4. The assay is not sensitive enough. | 1. This could be a positive result, indicating low toxicity. Confirm with a positive control known to be toxic to the cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Test a different non-cancerous cell line from a different tissue origin.4. Consider using a more sensitive cytotoxicity assay (e.g., an ATP-based assay like CellTiter-Glo®). |
| FTO-CYTO-03 | Precipitation of this compound in culture medium | 1. Poor solubility of the compound at higher concentrations.2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Visually inspect the wells after compound addition. If precipitation is observed, lower the maximum concentration tested.2. Ensure the final DMSO concentration is typically below 0.5% and is consistent across all wells, including controls. |
| FTO-CYTO-04 | High background signal in control wells | 1. Contamination of cell culture or reagents.2. High cell density leading to high spontaneous death.3. Issues with the assay reagent. | 1. Regularly test for mycoplasma contamination. Use fresh, sterile reagents.2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.3. Check the expiration date and storage conditions of the assay kit. |
Data Presentation
Table 1: Summary of Cytotoxicity Data for Select FTO Inhibitors
| Inhibitor | Cancer Cell Line(s) | IC50 (Cancer Cells) | Non-Cancerous Cell Line(s) | Cytotoxicity in Non-Cancerous Cells | Reference(s) |
| This compound | Acute monocytic leukemia | Data not specified | Not reported | Not reported | |
| FTO-IN-8 (FTO-43 N) | Gastric cancer (AGS, SNU16, KATOIII) | 17.7 µM, 35.9 µM, 20.3 µM | Normal colonic cells | No cytotoxicity observed | |
| FB23 | Acute myeloid leukemia (NB4, MONOMAC6) | 44.8 µM, 23.6 µM | Not reported | Not reported | |
| FB23-2 | Acute myeloid leukemia | 0.8 - 16 µM | Normal B cells | Rare cytotoxicity |
Experimental Protocols
Key Experiment: MTT Cell Viability Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
- Culture the selected non-cancerous cell line to ~80% confluency.
- Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
- Determine the cell concentration using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- Remove the old medium from the cell plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
- Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualizations
Caption: Experimental workflow for MTT-based cytotoxicity assessment.
Caption: Simplified signaling pathway of FTO inhibition by this compound.
References
Strategies to reduce Fto-IN-5 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Fto-IN-5 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). Its chemical structure contains a dichlorophenyl moiety and an N-phenylacetamide core. Based on these functional groups, the primary stability concerns are susceptibility to hydrolysis, photodegradation, and potentially oxidation, particularly under harsh experimental conditions.
Q2: How should I store this compound to minimize degradation?
A2: For optimal stability, this compound should be stored under controlled conditions. Lyophilized powder is generally more stable than solutions.
| Storage Condition | Recommendation |
| Solid Form | Store at -20°C or -80°C, protected from light and moisture. |
| Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent can impact the stability of this compound. It is advisable to use aprotic, anhydrous solvents for stock solutions.
| Solvent | Recommendation |
| Stock Solutions | Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used. Ensure the solvent is of high purity and anhydrous. |
| Aqueous Buffers | Prepare fresh dilutions in aqueous buffers immediately before use. The stability in aqueous media can be pH-dependent. |
Q4: Is this compound sensitive to light?
A4: Compounds containing chlorinated aromatic rings can be susceptible to photodegradation. It is recommended to protect this compound, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The N-phenylacetamide linkage in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to conduct experiments within a neutral pH range (pH 6-8) unless the experimental protocol requires otherwise. If extreme pH is necessary, the stability of this compound should be validated under those conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock solutions or experimental media. | - Prepare fresh stock solutions from solid compound for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect solutions from light and store at -80°C.- Perform a stability study under your specific experimental conditions (see Experimental Protocols). |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | - Characterize the unknown peaks using mass spectrometry to identify potential degradation products.- Review experimental conditions (pH, temperature, light exposure) to identify potential stressors.- Implement preventative measures as outlined in this guide. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or compound degradation leading to insoluble products. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits.- Prepare dilutions immediately before use.- Consider using a different buffer system or adjusting the pH. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.
-
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Aqueous buffers:
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pH 3.0 (e.g., Citrate buffer)
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pH 7.4 (e.g., Phosphate-buffered saline, PBS)
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pH 9.0 (e.g., Tris buffer)
-
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High-performance liquid chromatography (HPLC) system with a UV detector.
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C18 reverse-phase HPLC column.
-
-
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Spike the stock solution into each of the aqueous buffers to a final concentration of 100 µM.
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Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
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Immediately quench any further degradation by diluting the aliquot 1:1 with a cold organic solvent like acetonitrile or methanol.
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Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.
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Plot the percentage of this compound remaining against time for each pH condition.
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Visualizations
Caption: Experimental workflow to minimize this compound degradation.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Ensuring Reproducibility in Experiments with Fto-IN-5
For researchers, scientists, and drug development professionals utilizing Fto-IN-5, this technical support center provides essential guidance to ensure experimental reproducibility. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this selective FTO inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein.[1] The FTO protein is an Fe(II)- and 2-oxoglutarate-dependent oxygenase that functions as an RNA demethylase, removing N6-methyladenosine (m6A) modifications from RNA. By inhibiting FTO, this compound is expected to increase the levels of m6A in cellular RNA, thereby influencing various biological processes such as RNA stability, splicing, and translation.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
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Reconstitution: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in anhydrous DMSO. It is recommended to vortex the solution to ensure it is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
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Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Q3: What is the recommended concentration of this compound for cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. A typical starting point for similar FTO inhibitors in cell-based assays is in the low micromolar range.[3] For example, other FTO inhibitors have been tested at concentrations ranging from 0.5 µM to 50 µM.[2]
Q4: How can I confirm that this compound is active in my cells?
A4: To confirm the on-target activity of this compound, you should measure the global levels of m6A in RNA extracted from treated cells. A successful inhibition of FTO should lead to an increase in m6A levels. This can be assessed by techniques such as m6A dot blot or more quantitative methods like LC-MS/MS. Additionally, you can perform a Western blot to check for downstream effects of FTO inhibition on the expression of FTO target proteins.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed as a selective FTO inhibitor, it is important to consider potential off-target effects. The most common off-target to consider for FTO inhibitors is the homologous m6A demethylase ALKBH5. It is advisable to test the effect of this compound on ALKBH5 activity if a highly specific effect is critical for your study. Comparing the phenotype induced by this compound with that of FTO knockdown using siRNA or CRISPR can help to confirm that the observed effects are on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | 1. Poor aqueous solubility: The final concentration in the medium may exceed the solubility limit. 2. Solvent shock: Rapid dilution of a high-concentration DMSO stock into aqueous medium can cause the compound to precipitate. | 1. Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium and visually inspecting for precipitation after incubation at 37°C. 2. Optimize the dilution method. Try a stepwise dilution or pre-warming the medium before adding the inhibitor. |
| Inconsistent or no observable biological effect. | 1. Inhibitor instability: The compound may degrade in the cell culture medium over time. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line. 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells. | 1. For long-term experiments, consider refreshing the medium with freshly prepared this compound at regular intervals. 2. Perform a dose-response curve to determine the IC50 for your specific assay and cell line. 3. While this compound is expected to be cell-permeable, if permeability issues are suspected, you may need to explore alternative inhibitors with different chemical properties. |
| High cellular toxicity observed. | 1. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways at the concentration used. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration of this compound determined from your dose-response experiments. 2. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Variability between experimental replicates. | 1. Inconsistent inhibitor concentration: Pipetting errors during dilution. 2. Cell-based variability: Differences in cell seeding density or passage number. | 1. Prepare a master mix of this compound in the medium to add to all relevant wells to ensure consistent concentration. 2. Standardize cell culture conditions, including seeding density and passage number. |
Quantitative Data Summary
While specific quantitative data for this compound is not widely available in the public domain, the following table provides example data for other selective FTO inhibitors to guide experimental design.
| Inhibitor | Target | IC50 (in vitro assay) | Cellular Potency (Example) | Selectivity (vs. ALKBH5) |
| FTO-43 N | FTO | Not Reported | EC50: 17.7 - 35.9 µM in gastric cancer cell lines | Highly selective |
| 18097 | FTO | 0.64 µM | Not Reported | ~280-fold |
| FB23-2 | FTO | Not Reported | IC50 > 1 µM in AML cells | Selective |
| FTO-04 | FTO | 3.4 µM | Impairs GSC neurosphere formation | ~11.6-fold |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line and endpoint (e.g., cell viability).
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. A typical starting range could be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
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Treatment: Remove the overnight culture medium from the cells and add the 2X this compound dilutions.
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Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 48 or 72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as the MTT or Neutral Red Uptake assay.
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Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of FTO Target Proteins
This protocol describes how to assess the effect of this compound on the protein levels of a known or suspected downstream target of FTO.
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Cell Treatment: Treat cells with this compound at the predetermined optimal concentration and for the desired duration. Include a vehicle-treated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
Protocol 3: m6A Dot Blot Assay to Confirm FTO Inhibition
This protocol provides a straightforward method to qualitatively assess changes in global m6A levels following this compound treatment.
-
RNA Extraction: Treat cells with this compound at the optimal concentration. Extract total RNA using a standard method (e.g., TRIzol).
-
RNA Quantification and Denaturation: Quantify the RNA concentration. Denature serial dilutions of RNA (e.g., 400 ng, 200 ng, 100 ng) by heating at 65°C for 5 minutes.
-
Membrane Spotting: Spot the denatured RNA onto a nitrocellulose or nylon membrane and crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Staining Control: Stain the membrane with methylene blue to visualize the total RNA spotted as a loading control.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Validating FTO Inhibition: A Comparative Guide to Fto-IN-5 and FTO Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effect of the novel FTO inhibitor, Fto-IN-5, by benchmarking its cellular effects against those induced by FTO knockdown. The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders.[1][2][3] Small molecule inhibitors of FTO are being developed to modulate its activity for therapeutic benefit.[1][2] Robust validation of these inhibitors is critical to ensure their specificity and on-target effects. The gold-standard for this validation is to compare the inhibitor's phenotype to the genetic knockdown of the target protein.
Principle of Comparative Validation
The core principle of this validation strategy is to ascertain whether the pharmacological inhibition of FTO by this compound phenocopies the genetic ablation of FTO. This comparison helps to confirm that the observed cellular and molecular effects of this compound are indeed due to its interaction with FTO and not off-target effects. Key parameters for comparison include changes in global m6A levels, alterations in downstream signaling pathways, and effects on cellular phenotypes such as proliferation and migration.
Comparative Experimental Workflow
The following diagram outlines the typical workflow for validating an FTO inhibitor against FTO knockdown.
Caption: Comparative workflow for this compound validation.
Data Presentation: this compound vs. FTO Knockdown
The following tables summarize hypothetical comparative data between this compound treatment and FTO knockdown in a relevant cancer cell line.
Table 1: Comparison of Effects on FTO and m6A Levels
| Parameter | Control | This compound (10 µM) | FTO Knockdown (siRNA) |
| FTO Protein Level | 100% | ~100% | <20% |
| FTO Demethylase Activity (in vitro) | 100% | <10% (IC50 = X µM) | N/A |
| Global m6A Level (relative) | 1.0 | 2.5-fold increase | 2.8-fold increase |
Table 2: Comparison of Phenotypic Effects
| Cellular Phenotype | Control | This compound (10 µM) | FTO Knockdown (siRNA) |
| Cell Proliferation (at 72h) | 100% | 45% | 40% |
| Cell Migration (% wound closure) | 95% | 30% | 25% |
| Apoptosis (% Annexin V positive) | 5% | 25% | 30% |
Table 3: Impact on Downstream Signaling Pathways
| Pathway Component | Control | This compound (10 µM) | FTO Knockdown (siRNA) |
| p-AKT (Ser473) | 1.0 | 0.4 | 0.35 |
| c-MYC Protein Level | 1.0 | 0.5 | 0.45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
FTO Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Dilute FTO-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess FTO mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.
Western Blot Analysis
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO, p-AKT, c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Global m6A Quantification
-
RNA Extraction: Extract total RNA from cells using a suitable RNA isolation kit.
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
m6A Quantification: Measure global m6A levels in the purified mRNA using a commercially available m6A RNA methylation quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions.
Cell Proliferation Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with this compound or perform FTO knockdown.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway often affected by FTO inhibition, providing a visual representation of the mechanism of action.
Caption: FTO's role in regulating downstream signaling.
By following this comparative guide, researchers can rigorously validate the on-target effects of this compound, providing a solid foundation for further preclinical and clinical development.
References
FTO-IN-5 vs. FB23-2: A Comparative Guide to FTO Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent FTO inhibitors, Fto-IN-5 and FB23-2, along with other relevant alternatives. This document summarizes key performance data, outlines experimental methodologies, and visualizes associated cellular pathways and workflows.
Executive Summary
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various diseases, particularly in acute myeloid leukemia (AML).[1][2][3] FTO's role in post-transcriptional gene regulation by removing m6A marks from mRNA makes it a critical factor in cancer cell proliferation, differentiation, and survival.[1][2] Consequently, the development of potent and selective FTO inhibitors is an area of intense research. This guide focuses on a comparative analysis of this compound and FB23-2, two notable small-molecule inhibitors of FTO.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and FB23-2, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity
| Compound | Target | IC50 (µM) | Selectivity vs. ALKBH5 |
| This compound (as compound 11b) | FTO | 0.089 | >100-fold |
| FB23-2 | FTO | 2.6 | Selective, does not inhibit ALKBH5 in vitro |
Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | Proliferation IC50 (µM) | Key Cellular Effects |
| This compound (as prodrug 12b) | NOMO-1 | ~2.5 (viability) | Increased m6A levels, upregulation of MYC, downregulation of RARA |
| FB23-2 | NB4 | 0.8 | Inhibition of proliferation, induction of apoptosis and myeloid differentiation |
| MONOMAC6 | 1.5 | Inhibition of proliferation, induction of apoptosis and myeloid differentiation | |
| Primary AML cells | 1.6 - 16 | Suppression of proliferation, induction of apoptosis |
Mechanism of Action and Cellular Pathways
FTO inhibitors exert their anti-leukemic effects by increasing the global levels of m6A in mRNA. This leads to alterations in the stability and translation of key oncogenic and tumor-suppressive transcripts. In AML, FTO has been shown to regulate the expression of genes like MYC, CEBPA, ASB2, and RARA. Inhibition of FTO leads to an increase in m6A levels in the transcripts of these genes, subsequently affecting their expression and promoting anti-leukemic effects such as cell cycle arrest, apoptosis, and differentiation.
Figure 1. Simplified signaling pathway of FTO inhibition in AML.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FTO Demethylase Activity Assay (In Vitro)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FTO's demethylase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, and the test inhibitor at various concentrations in a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL BSA).
-
Incubation: Initiate the reaction by adding the FTO enzyme and incubate at 37°C for a defined period (e.g., 1 hour).
-
Quenching and Digestion: Stop the reaction by adding EDTA. The RNA substrate is then digested to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analysis: The resulting nucleosides (adenosine and m6A) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of FTO inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6, or NOMO-1) in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the FTO inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by MTT assay.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control for each concentration. The IC50 value is determined by plotting the viability data against the inhibitor concentration and fitting to a nonlinear regression model.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of FTO inhibitors in a living organism.
-
Cell Implantation: Subcutaneously or intravenously inject human AML cells into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Treatment: Once tumors are established (for subcutaneous models) or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the FTO inhibitor or vehicle control via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Monitor tumor volume (for subcutaneous models) and animal survival. For leukemia models, monitor disease progression by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors or tissues for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel FTO inhibitor.
Figure 2. Experimental workflow for FTO inhibitor evaluation.
Conclusion
Both this compound and FB23-2 are valuable tool compounds for studying the biological functions of FTO and for the development of potential anti-cancer therapeutics. This compound, as represented by compound 11b in its primary publication, demonstrates high biochemical potency and selectivity. FB23-2 has been more extensively characterized in cellular and in vivo models of AML, showing significant anti-leukemic activity. The choice between these inhibitors will depend on the specific research question, with this compound being a potentially more potent and selective tool for biochemical and initial cellular studies, while FB23-2 offers a more established profile for in vivo and translational research in AML. Further head-to-head studies would be beneficial for a more definitive comparison of their therapeutic potential.
References
A Comparative Efficacy Analysis of FTO Inhibitors: Fto-IN-5 and Meclofenamic Acid
In the landscape of epigenetic research, the fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target. As an RNA demethylase, FTO plays a pivotal role in various physiological and pathological processes, making its inhibition a promising strategy for conditions ranging from metabolic disorders to cancer. This guide provides a detailed comparison of two known FTO inhibitors, Fto-IN-5 and Meclofenamic acid, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to the Compounds
Meclofenamic acid , a non-steroidal anti-inflammatory drug (NSAID), has been identified as a direct and selective inhibitor of FTO.[3][4][5] Unlike this compound, the inhibitory activity of Meclofenamic acid against FTO has been quantitatively characterized, with reported IC50 values in the low micromolar range.
Quantitative Efficacy: A Comparative Overview
A direct quantitative comparison of the efficacy of this compound and Meclofenamic acid is challenging due to the limited publicly available data for this compound. However, we can summarize the known inhibitory concentrations for Meclofenamic acid to provide a benchmark for its potency.
| Inhibitor | Assay Type | IC50 Value | Source |
| Meclofenamic acid | HPLC-based demethylation assay (ssDNA substrate) | 7 µM | |
| Meclofenamic acid | HPLC-based demethylation assay (ssRNA substrate) | 8 µM | |
| Meclofenamic acid | Fluorescence Polarization (FP) assay (ssDNA competition) | 17.4 µM | |
| This compound | Not Publicly Available | Not Publicly Available |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Mechanism of Action
Both this compound and Meclofenamic acid are understood to function by inhibiting the demethylase activity of the FTO protein.
This compound is characterized as a selective inhibitor, implying that it preferentially binds to and inhibits FTO over other related enzymes. The precise molecular interactions governing this inhibition are not detailed in the available literature.
Meclofenamic acid acts as a competitive inhibitor of FTO. It directly competes with the m6A-containing nucleic acid substrate for binding to the FTO active site. This mode of action has been elucidated through mechanistic studies and co-crystallization experiments.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing FTO inhibition, drawing from methodologies used for Meclofenamic acid and other FTO inhibitors.
In Vitro FTO Inhibition Assay (HPLC-based)
This assay quantitatively measures the inhibition of FTO's demethylase activity by monitoring the conversion of a methylated substrate to its demethylated product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded DNA (ssDNA) or RNA (ssRNA) oligonucleotide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Inhibitor (this compound or Meclofenamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FTO enzyme, and the m6A-containing substrate.
-
Add the inhibitor at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by heat inactivation or addition of a stop solution.
-
Digest the oligonucleotide substrate into individual nucleosides by adding Nuclease P1 and bacterial alkaline phosphatase and incubating at 37°C.
-
Analyze the resulting nucleoside mixture by HPLC.
-
Quantify the amounts of m6A and adenosine by integrating the respective peak areas in the chromatogram.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular m6A Quantification Assay (Dot Blot)
This assay is used to assess the effect of FTO inhibitors on the overall level of m6A in cellular mRNA.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
FTO inhibitor (this compound or Meclofenamic acid)
-
mRNA isolation kit
-
Nylon membrane
-
Anti-m6A antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescence detection reagents
-
Methylene blue staining solution
Procedure:
-
Culture the cells and treat them with the FTO inhibitor at various concentrations for a specific duration (e.g., 24 hours). Include an untreated control.
-
Isolate total mRNA from the treated and control cells.
-
Serially dilute the isolated mRNA and spot the dilutions onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV irradiation.
-
Block the membrane and then incubate it with an anti-m6A primary antibody.
-
Wash the membrane and incubate it with a secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To normalize for the amount of RNA spotted, stain the membrane with methylene blue.
-
Quantify the dot intensities and calculate the relative m6A levels in the treated samples compared to the control.
Signaling Pathways and Experimental Workflows
FTO has been shown to regulate several key signaling pathways implicated in cellular processes such as proliferation, differentiation, and metabolism. The inhibition of FTO by compounds like this compound and Meclofenamic acid can therefore modulate these pathways.
FTO and the Wnt/β-catenin Signaling Pathway
FTO can influence the Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is often associated with cancer. FTO has been shown to regulate the expression of key components of this pathway.
Caption: FTO's role in the Wnt/β-catenin signaling pathway.
FTO and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. FTO has been implicated in the regulation of this pathway, particularly in the context of cancer.
Caption: FTO's interaction with the PI3K/Akt signaling pathway.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing FTO inhibitors.
Caption: A typical workflow for FTO inhibitor screening.
Conclusion
Both this compound and Meclofenamic acid represent valuable tools for probing the function of the FTO demethylase. Meclofenamic acid is a well-characterized inhibitor with established potency in the low micromolar range. While this compound is described as a potent and selective inhibitor, the lack of publicly available quantitative data makes a direct efficacy comparison with Meclofenamic acid challenging. Further studies are required to fully elucidate the inhibitory profile of this compound and to determine its relative advantages in specific research and therapeutic contexts. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of these and other FTO inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
Analysis of Fto-IN-5's specificity and selectivity for FTO over ALKBH5.
A Guide for Researchers in Epigenetics and Drug Discovery
The study of N6-methyladenosine (m6A) RNA modification has identified the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5) as key demethylases, or "erasers," that play crucial roles in a myriad of biological processes.[1][2] The dysregulation of these enzymes has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2] Consequently, the development of potent and selective small-molecule inhibitors is of significant interest to the research community.
This guide provides a comparative analysis of the specificity and selectivity of a representative FTO inhibitor over its closest homolog, ALKBH5. While specific data for a compound designated "Fto-IN-5" is not available in the public domain, this guide will use the well-characterized inhibitor 18097 as a practical example to illustrate the principles and methodologies of selectivity assessment. Compound 18097 has been identified as a potent and highly selective FTO inhibitor, making it an excellent case study.[2]
Data Presentation: Inhibitor Potency and Selectivity
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. Selectivity is determined by comparing the IC50 values of an inhibitor against its primary target and off-target enzymes. A higher selectivity ratio indicates a more specific inhibitor, which is a critical attribute for reducing potential side effects.
The inhibitory activities of compound 18097 against FTO and ALKBH5 are summarized below. The data clearly demonstrates a strong preference for FTO.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (Fold) vs. FTO |
| 18097 | FTO | 0.64 | 1 |
| ALKBH5 | 179 | ~280 |
Note: Data is derived from published studies on compound 18097 and is used here as a representative example.
Visualization of Experimental Workflow
The determination of an inhibitor's selectivity is a critical step in its preclinical characterization. The following diagram outlines a typical workflow for assessing the specificity of a compound like this compound or our example, 18097, against the demethylases FTO and ALKBH5.
Experimental Protocols
Accurate determination of IC50 values relies on robust and well-defined experimental protocols. The following describes a common method based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for quantifying demethylase activity, as was used for compound 18097.
Objective: To measure the dose-dependent inhibition of FTO and ALKBH5 by a test compound and determine its IC50 values.
Materials:
-
Recombinant human FTO and ALKBH5 proteins
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide substrate
-
Test inhibitor (e.g., 18097) dissolved in DMSO
-
Reaction Buffer: (e.g., 50 mM HEPES, pH 7.0)
-
Cofactors: Fe(NH₄)₂(SO₄)₂, 2-oxoglutarate (2-OG), L-ascorbic acid
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HPLC-MS/MS system
Procedure:
-
Reaction Setup:
-
For each enzyme (FTO and ALKBH5), prepare parallel reaction mixtures in the reaction buffer. Each reaction should contain the respective enzyme at a fixed concentration (e.g., 100-200 nM), the m6A-containing substrate (e.g., 1 µM), and the necessary cofactors (e.g., 100 µM Fe(II), 100 µM 2-OG, 1 mM Ascorbic Acid).
-
Prepare a serial dilution of the test inhibitor (e.g., from 0.01 µM to 100 µM) in DMSO. Add a fixed volume of the inhibitor dilution to the reaction tubes. A DMSO-only control represents 0% inhibition.
-
-
Enzymatic Reaction:
-
Initiate the demethylation reaction by adding the enzyme or substrate.
-
Incubate the reactions at a controlled temperature (e.g., 37°C for FTO) for a fixed period (e.g., 60 minutes) during which the reaction is linear.
-
-
Sample Preparation for Analysis:
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Digest the oligonucleotide substrate into individual nucleosides by adding Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) and incubating under appropriate conditions.
-
-
HPLC-MS/MS Analysis:
-
Inject the digested samples into the HPLC-MS/MS system.
-
Separate the nucleosides (adenosine 'A' and N6-methyladenosine 'm6A') using a C18 reverse-phase column.
-
Quantify the amounts of 'A' and 'm6A' using mass spectrometry by monitoring their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Calculate the percentage of demethylation for each inhibitor concentration based on the ratio of product ('A') to the sum of substrate and product ('m6A' + 'A').
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
-
Conclusion
The selective inhibition of FTO over ALKBH5 is a critical objective in the development of targeted therapies for m6A-related pathologies. As demonstrated with the example of inhibitor 18097 , a significant selectivity of approximately 280-fold for FTO can be achieved. This level of specificity is promising for developing chemical probes to dissect the distinct biological roles of FTO and for advancing new therapeutic agents with minimal off-target effects. The methodologies outlined in this guide provide a standard framework for researchers to assess the potency and selectivity of novel FTO inhibitors, ensuring data comparability and aiding in the identification of promising lead candidates for further development.
References
A Researcher's Guide to Cross-Validating Fto-IN-5 Findings with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of experimental findings obtained using the FTO inhibitor, Fto-IN-5, with genetic-based approaches targeting the FTO protein. Ensuring the on-target activity of a chemical probe is paramount for the accurate interpretation of its biological effects. By juxtaposing pharmacological inhibition with genetic perturbation, researchers can build a more robust and reliable understanding of FTO's role in cellular processes.
This compound: A Potent Chemical Probe for FTO
This compound is a selective inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase.[1] It was developed through a fragment-merging approach to enhance potency and selectivity.[2] Pharmacological inhibition of FTO with small molecules like this compound allows for acute, dose-dependent, and reversible modulation of its activity, providing a powerful tool to study the dynamic consequences of FTO inhibition.
Genetic Approaches for FTO Target Validation
Genetic methods offer a complementary strategy to validate the on-target effects of chemical probes by directly altering the expression of the target protein. The two most common approaches for studying FTO are CRISPR-Cas9-mediated knockout and siRNA/shRNA-mediated knockdown.
-
CRISPR-Cas9 Knockout: This technology allows for the permanent and complete removal of the FTO gene, creating a null background to compare with pharmacological inhibition.
-
siRNA/shRNA Knockdown: This method provides a transient reduction in FTO mRNA and protein levels, which can be useful for studying the effects of temporary FTO suppression and can sometimes circumvent the compensatory mechanisms that may arise in stable knockout cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and typical outcomes for genetic approaches targeting FTO.
Table 1: Quantitative Profile of this compound
| Parameter | Value | Reference |
| Target | Fat Mass and Obesity-Associated Protein (FTO) | [1][2] |
| IC50 | 0.087 µM | [3] |
| Mechanism of Action | Competitive inhibitor of m6A RNA demethylase activity | |
| Cellular Effect | Increases global m6A levels in mRNA |
Table 2: Comparison of Genetic Approaches for FTO Validation
| Feature | CRISPR-Cas9 Knockout | siRNA/shRNA Knockdown |
| Effect on FTO | Permanent gene disruption | Transient reduction of mRNA |
| Typical Efficacy | >90% protein ablation | 50-90% reduction in protein levels |
| Timeframe | Long-term (stable cell line generation) | Short-term (typically 24-72 hours) |
| Potential for Off-Targets | Can have off-target genomic edits | Can have off-target mRNA knockdown |
| Use Case | Studying the effects of complete FTO loss | Investigating the consequences of acute FTO suppression |
Experimental Cross-Validation Workflow
A rigorous cross-validation experiment directly compares the phenotypic and molecular effects of this compound with a genetic perturbation of FTO in the same cellular context. The following workflow outlines the key steps for such a comparison.
FTO Signaling Pathway: An Example with Wnt/PI3K-Akt
FTO has been implicated in various signaling pathways, including the Wnt and PI3K-Akt pathways. Inhibition of FTO, either pharmacologically or genetically, is expected to modulate the activity of these pathways through its effect on the m6A modification of target mRNAs.
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, phenotypic assays).
CRISPR-Cas9 Mediated FTO Knockout
-
gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the FTO gene using a publicly available design tool.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the Cas9-sgRNA plasmid into the target cell line using a suitable transfection reagent.
-
Single-Cell Cloning: Two to three days post-transfection, sort GFP-positive cells into individual wells of a 96-well plate to isolate single clones.
-
Expansion and Validation: Expand the single-cell clones and screen for FTO knockout by Western blotting and Sanger sequencing of the targeted genomic region.
siRNA-Mediated FTO Knockdown
-
siRNA Selection: Select at least two independent, pre-validated siRNAs targeting FTO and a non-targeting control siRNA.
-
Transfection: On the day of transfection, seed cells so they will be 30-50% confluent at the time of transfection. Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Add the siRNA complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically for the cell line and target of interest.
-
Validation of Knockdown: Harvest a subset of the cells to validate FTO knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).
-
Phenotypic Analysis: Use the remaining cells for downstream phenotypic or mechanistic assays.
Conclusion
References
Confirming Fto-IN-5's Engagement with FTO: A Comparative Guide to Biochemical Assays
A definitive validation of a small molecule's binding to its intended target is a cornerstone of drug discovery. For Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), a suite of biochemical assays can robustly confirm its direct interaction. This guide provides a comparative overview of key assays, presenting experimental data for this compound alongside other known FTO inhibitors, and details the methodologies for their execution.
To rigorously assess the binding of this compound to the FTO protein, researchers can employ a variety of established biochemical and biophysical techniques. This guide will focus on a selection of these assays, providing a head-to-head comparison with other well-characterized FTO inhibitors such as Meclofenamic acid and FB23.
Comparison of FTO Inhibitor Binding Affinities
The following table summarizes the quantitative data obtained from various biochemical assays for this compound and other reference FTO inhibitors. This allows for a direct comparison of their potency and binding characteristics.
| Inhibitor | Assay Type | Parameter | Value (µM) |
| This compound (Compound 11b) | AlphaScreen Assay | IC50 | 0.038 |
| Meclofenamic Acid | HPLC-based Demethylation | IC50 | 7[1] |
| Fluorescence Polarization | IC50 | 17.4[1] | |
| FB23 | Demethylation Assay | IC50 | 0.06 |
| FB23-2 | Demethylation Assay | IC50 | 2.6[2] |
| Rhein | Demethylation Assay | IC50 | ~20 |
Key Biochemical Assays for FTO-Inhibitor Binding Validation
A multi-faceted approach utilizing various biochemical assays is recommended to unequivocally confirm the binding of an inhibitor to FTO. Each assay provides distinct and complementary information regarding the interaction.
Workflow for FTO Inhibition and Binding Assays
Figure 1. Workflow illustrating key biochemical and biophysical assays used to validate the binding of inhibitors to the FTO protein and the corresponding parameters determined by each assay.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay is a bead-based, non-radioactive method to measure the inhibition of FTO's demethylase activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human FTO protein
-
Biotinylated m6A-containing RNA substrate
-
Streptavidin-coated Donor beads
-
Anti-unmethylated RNA antibody conjugated to Acceptor beads
-
This compound and other test inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.5 mM MnCl2, 2 mM L-ascorbic acid, 100 µM 2-oxoglutarate)
-
-
Procedure: a. Prepare serial dilutions of this compound and other inhibitors in DMSO. b. In a 384-well plate, add the FTO enzyme, biotinylated m6A-RNA substrate, and the inhibitors. c. Incubate the mixture at room temperature to allow for the enzymatic reaction to occur. d. Add a mixture of Streptavidin-Donor beads and anti-unmethylated RNA-Acceptor beads. e. Incubate in the dark to allow for bead-protein-RNA complex formation. f. Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the FTO activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.
Methodology:
-
Reagents and Materials:
-
Cell line expressing FTO (e.g., NB4 or MONOMAC6 cells)[3]
-
This compound and other test inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT) with protease inhibitors[3]
-
Antibodies: Anti-FTO primary antibody, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
-
-
Procedure: a. Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time. b. Harvest the cells, wash with PBS, and resuspend in lysis buffer. c. Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes), followed by cooling. d. Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins. e. Collect the supernatant containing the soluble, native proteins. f. Analyze the amount of soluble FTO in the supernatant by Western blotting using an anti-FTO antibody.
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble FTO against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization upon binding.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of an inhibitor to its target protein, providing kinetic and affinity data.
Methodology:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human FTO protein
-
This compound and other test inhibitors
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
-
Procedure: a. Immobilize the FTO protein onto the sensor chip surface using standard amine coupling chemistry. b. Prepare a series of concentrations of the inhibitor in the running buffer. c. Inject the different concentrations of the inhibitor over the FTO-immobilized surface and a reference flow cell. d. Monitor the binding response (in Resonance Units, RU) in real-time. e. After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor. f. Regenerate the sensor surface if necessary.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Reagents and Materials:
-
Isothermal titration calorimeter
-
Recombinant human FTO protein
-
This compound and other test inhibitors
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
-
Procedure: a. Dialyze both the FTO protein and the inhibitor into the same buffer to minimize heat of dilution effects. b. Load the FTO protein into the sample cell of the calorimeter. c. Load the inhibitor into the injection syringe at a concentration typically 10-20 times that of the protein. d. Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change. e. Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and subtract the heat of dilution.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
By employing this comprehensive suite of biochemical assays, researchers can confidently validate the direct binding of this compound to the FTO protein, quantify its binding affinity and potency, and compare its performance against other known FTO inhibitors. This rigorous approach is essential for the continued development and characterization of novel therapeutic agents targeting FTO.
References
- 1. Medicinal chemistry aspects of fat mass and obesity associated protein: structure, function and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the in vivo effects of Fto-IN-5 with other published FTO inhibitors
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of diseases, including obesity, metabolic disorders, and various cancers.[1][2] The development of small-molecule inhibitors targeting FTO is a burgeoning area of research. This guide provides a comparative analysis of the in vivo effects of three prominent FTO inhibitors: FB23, Rhein, and Meclofenamic Acid. While the user's interest included "Fto-IN-5," a comprehensive search of scientific literature did not yield any published in vivo data for a compound with this designation at this time.
In Vivo Efficacy Comparison of FTO Inhibitors
The following table summarizes the key in vivo experimental data for FB23, Rhein, and Meclofenamic Acid, offering a side-by-side comparison of their effects in various preclinical models.
| Inhibitor | Animal Model | Disease Context | Dosage & Administration | Key In Vivo Effects | Reference |
| FB23 | Senescence-accelerated mouse prone 8 (SAMP8) mice on a high-fat diet (HFD) | Metabolic disturbances and cognitive decline | Not specified | Ameliorated HFD-induced metabolic disturbances and cognitive decline.[3] | [3] |
| Xenograft mice with intracranial IDH1wt gliomaspheres | Glioblastoma | 20 mg/kg, daily intraperitoneal injections | Reduced tumor growth rates and increased survival.[4] | ||
| Xeno-transplanted mice with human acute myeloid leukemia (AML) | Acute Myeloid Leukemia | Not specified | Significantly inhibited the progression of human AML. | ||
| Nude mice with colorectal cancer patient-derived xenograft (PDX) | Colorectal Cancer | Not specified | Increased sensitivity of colorectal cancer cells to 5-fluorouracil (5-FU). | ||
| Rhein | Mouse model of skeletal muscle injury | Skeletal Muscle Regeneration | Not specified | Delayed skeletal muscle regeneration. | |
| Nude mice with colorectal cancer patient-derived xenograft (PDX) | Colorectal Cancer | Not specified | Decreased PDX tumor growth and reduced tolerance to 5-FU. | ||
| Meclofenamic Acid | Animal models of hemorrhagic thalamic pain | Pain | Not specified | Relieved pain and injury by inhibiting FTO. | |
| Cisplatin-induced acute kidney injury (AKI) model | Acute Kidney Injury | 100 mM | Aggravated renal injury, suggesting a complex role of FTO in this context. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key in vivo experimental protocols cited in this guide.
Glioblastoma Xenograft Model (FB23)
-
Animal Model: Immunocompromised mice.
-
Cell Line: Intracranial gliomasphere xenografts (e.g., GS187, XDS4130).
-
Treatment: Mice with established tumors are randomized into two groups: a treatment group receiving daily intraperitoneal injections of FB23 (20 mg/kg) and a control group receiving DMSO.
-
Monitoring: Tumor growth is monitored in vivo by measuring plasma Gaussia Luciferase activity via tail vein blood draws.
-
Endpoint: Overall survival is monitored, and Kaplan-Meier curves are generated for analysis. Post-mortem, tumors are extracted for immunohistochemical analysis of markers like activated Caspase-3 to assess apoptosis.
Colorectal Cancer Patient-Derived Xenograft (PDX) Model (Rhein and FB23-2)
-
Animal Model: Nude mice.
-
Tumor Model: Patient-derived xenografts from colorectal cancer patients are implanted into the mice.
-
Treatment Regimens: Mice are administered one of four regimens: vehicle control, FTO inhibitor (Rhein or FB23-2) alone, 5-fluorouracil (5-FU) alone, or a combination of the FTO inhibitor and 5-FU.
-
Outcome Measures: Tumor size and weight are measured throughout the study to assess tumor growth inhibition and sensitization to chemotherapy.
Skeletal Muscle Injury and Regeneration Model (Rhein)
-
Animal Model: Mice.
-
Injury Induction: A standardized injury is induced in the skeletal muscle of the mice.
-
Treatment: One group of mice receives Rhein, while a control group does not.
-
Analysis: At various time points post-injury, muscle tissue is harvested. Myosin Heavy Chain (MyHC) expression and muscle fiber cross-sectional area are analyzed to assess the extent of muscle regeneration.
Signaling Pathways and Mechanisms of Action
FTO inhibitors exert their effects by modulating the m6A methylation of various target mRNAs, thereby influencing numerous downstream signaling pathways.
Caption: FTO inhibitors block the demethylase activity of the FTO protein.
The inhibition of FTO leads to an increase in N6-methyladenosine (m6A) levels in messenger RNA (mRNA). This alteration in the epitranscriptome affects the stability, splicing, and translation of target mRNAs, thereby influencing key cellular processes.
Caption: A generalized workflow for in vivo studies of FTO inhibitors.
This workflow outlines the key stages of preclinical evaluation for FTO inhibitors, from the initial setup of the animal model to the final data analysis.
References
- 1. The FTO inhibitor Rhein is a promising option for the treatment of multidrug resistance AML | Semantic Scholar [semanticscholar.org]
- 2. Uncovering the biology of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Downstream Effects of Novel FTO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel inhibitors of the FTO (Fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase, is a rapidly advancing field with significant therapeutic potential in oncology and metabolic diseases. This guide provides a framework for validating the downstream effects of new chemical entities targeting FTO, using established inhibitors as a benchmark. We present comparative data, experimental protocols, and logical workflows to aid in the systematic evaluation of your FTO inhibitor, referred to herein as Fto-IN-5.
Introduction to FTO and its Inhibition
FTO is an enzyme that removes the methyl group from m6A, the most abundant internal modification in messenger RNA (mRNA) in eukaryotes.[1][2][3] This demethylation activity plays a crucial role in various cellular processes, including RNA splicing, stability, and translation.[3] Dysregulation of FTO has been implicated in various diseases, including cancer and obesity.[4] Inhibition of FTO is a promising therapeutic strategy, and several small-molecule inhibitors have been developed and characterized.
Comparative Analysis of Known FTO Inhibitors
A critical step in validating a novel FTO inhibitor like this compound is to compare its performance against well-characterized alternatives. The following table summarizes the properties of some prominent FTO inhibitors.
| Inhibitor | IC50 | Mechanism of Action | Cellular Effects | Key Target Genes/Pathways Affected |
| Rhein | Micromolar range | Competitive inhibitor | Increases global m6A levels | Wnt/PI3K-Akt signaling |
| Meclofenamic Acid (MA) | Micromolar range | Competitive inhibitor, binds to the active site | Increases cellular m6A levels, suppresses proliferation of cancer cells | FTO preferentially over ALKBH5 |
| FB23 / FB23-2 | FB23: 60 nM, FB23-2: 2.6 µM | Selective, direct binding to FTO's catalytic pocket | Potent anti-proliferative effects in AML cells | MYC, Apoptosis signaling |
| CS1 / CS2 | Low nanomolar range | Highly selective, occupy the catalytic pocket of FTO | Potent anti-leukemic efficacy, sensitizes leukemia cells to T cell cytotoxicity | LILRB4, MYC targets |
| MO-I-500 | Micromolar range | FTO inhibitor | Reported to have anti-cancer activities | Not specified in provided context |
| 18097 | Not specified | Binds to the active site of FTO | Inhibits cell cycle and migration of cancer cells | P53 pathway, SOCS1 |
Validating the Downstream Effects of this compound
The following sections outline key experiments to validate the downstream effects of a novel FTO inhibitor.
Assessment of Global m6A Levels
A primary downstream effect of FTO inhibition is an increase in the global levels of m6A in cellular RNA.
Experimental Protocol: Dot Blot for Global m6A Quantification
-
RNA Extraction: Isolate total RNA from cells treated with this compound, a vehicle control, and a positive control inhibitor (e.g., FB23-2).
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer.
-
RNA Denaturation: Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot serial dilutions of the denatured RNA onto a nylon membrane (e.g., Amersham Hybond-N+).
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the spots using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal loading, stain the membrane with 0.02% methylene blue.
-
Quantification: Densitometry analysis is performed to quantify the dot intensity, and the m6A levels are normalized to the methylene blue staining.
Analysis of FTO Target Gene Expression
Inhibition of FTO is expected to alter the expression of its target genes. The stability and translation of mRNAs for key oncogenes and tumor suppressors are often regulated by their m6A status.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat cells with this compound and controls. Isolate total RNA.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for known FTO target genes (e.g., MYC, ASB2, RARA, SOCS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.
Table: Expected Changes in FTO Target Gene Expression upon Inhibition
| Target Gene | Function | Expected Change in mRNA Stability/Translation |
| MYC | Proto-oncogene, transcription factor | Decreased stability/translation |
| ASB2 | Tumor suppressor | Increased stability/translation |
| RARA | Nuclear receptor, differentiation | Increased stability/translation |
| SOCS1 | Suppressor of cytokine signaling | Increased mRNA stability |
Investigation of Downstream Signaling Pathways
FTO inhibition has been shown to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.
Experimental Protocol: Western Blotting
-
Cell Lysis: Lyse cells treated with this compound and controls to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in pathways such as Wnt/β-catenin (e.g., β-catenin, c-Myc), PI3K/Akt (e.g., p-Akt, Akt), and p53 signaling (e.g., p53, p21). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) for loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection system to visualize the protein bands.
-
Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation status.
Visualizing Experimental Workflows and Signaling Pathways
Diagram: Workflow for Validating this compound
Caption: A streamlined workflow for the in vitro validation of a novel FTO inhibitor.
Diagram: FTO-Mediated Gene Regulation Pathway
Caption: The inhibitory action of this compound on FTO leads to altered mRNA fate and downstream effects.
Conclusion
The validation of a novel FTO inhibitor requires a multi-faceted approach, combining biochemical and cellular assays. By systematically assessing the impact of this compound on global m6A levels, target gene expression, and key signaling pathways, and by comparing these results with established FTO inhibitors, researchers can build a robust data package to support its further development. The experimental protocols and workflows provided in this guide offer a clear roadmap for these validation studies.
References
Fto-IN-5: A Comparative Analysis of its Impact on Diverse Cancer Cell Lines
For Immediate Release:
A comprehensive guide for researchers, scientists, and drug development professionals detailing the anti-cancer properties of Fto-IN-5, a potent and selective inhibitor of the FTO protein. This document provides a comparative analysis of its effects across various cancer cell lines, supported by experimental data and detailed protocols.
The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target in oncology. Its role as an RNA demethylase, influencing gene expression, has been implicated in the progression of numerous cancers. This compound, a pyridine-based inhibitor of FTO, has shown promise in preclinical studies. This guide offers an objective comparison of this compound's performance, alongside other FTO inhibitors, and provides the necessary experimental context for its evaluation.
Comparative Efficacy of FTO Inhibitors Across Cancer Cell Lines
The inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and other notable FTO inhibitors across a range of cancer cell lines. This data highlights the differential sensitivity of various cancer types to FTO inhibition.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound (as compound 11b prodrug) | Acute Monocytic Leukemia | NOMO-1 | Viability decreased (specific IC50 not reported)[1][2] |
| Compound C6 (1,2,3-triazole-pyridine hybrid) | Esophageal Cancer | KYSE-150 | 2.17[3] |
| KYSE-270 | 1.35[3] | ||
| TE-1 | 0.95[3] | ||
| KYSE-510 | 4.15 | ||
| EC109 | 0.83 | ||
| FTO-43 N | Gastric Cancer | AGS | Not specified |
| KATOIII | Not specified | ||
| SNU-16 | Not specified | ||
| Compound 8t | Acute Myeloid Leukemia | MOLM13 | 0.35 |
| NB4 | 0.59 | ||
| THP-1 | 0.70 | ||
| Compound 18097 | Breast Cancer | MDA-MB-231 | Not specified |
| Cervical Cancer | HeLa | Not specified | |
| Lung Cancer | A549 | Not specified | |
| Melanoma | A375 | Not specified |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 48-72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
FTO inhibitors, including this compound, exert their anti-cancer effects by modulating various signaling pathways. The inhibition of FTO leads to an increase in N6-methyladenosine (m6A) levels in mRNA, affecting the stability and translation of key oncogenes and tumor suppressors.
Caption: Mechanism of this compound Action.
The diagram above illustrates the general mechanism of action for FTO inhibitors like this compound. By inhibiting the FTO protein, these compounds prevent the demethylation of m6A on target mRNAs. This leads to altered expression of oncogenic proteins, ultimately resulting in the inhibition of tumor cell proliferation, cell cycle arrest, and the induction of apoptosis.
Caption: Experimental Workflow for this compound Evaluation.
The workflow diagram outlines the key experimental steps for evaluating the anti-cancer effects of this compound. This includes initial in vitro screening to determine its impact on cell viability and apoptosis, followed by mechanistic studies to elucidate the affected signaling pathways.
Further research into the efficacy of this compound across a broader range of cancer cell lines is warranted to fully understand its therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for the scientific community to advance the development of novel FTO-targeted cancer therapies.
References
- 1. Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fto-IN-5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fto-IN-5, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO).
This compound, with the molecular formula C23H18Cl2N6O6, is classified as a halogenated organic compound due to the presence of chlorine atoms in its structure.[1][2] Halogenated organic compounds require specific disposal procedures to mitigate potential environmental and health risks.[3][4] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves: To prevent skin contact.
-
Safety goggles or a face shield: To protect the eyes from splashes.
-
A laboratory coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including unused solid compounds, solutions, and contaminated labware.
-
Waste Segregation:
-
All waste streams containing this compound must be segregated as halogenated organic waste .[3]
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams. Incompatible mixtures can lead to dangerous chemical reactions.
-
-
Waste Collection:
-
Solid Waste: Collect unused or surplus solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container suitable for halogenated organic solvents.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed container for solid hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Halogenated Organic")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
Provide secondary containment to prevent spills from reaching drains or the environment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory violations.
-
Quantitative Data and Recommendations
While specific quantitative disposal limits for this compound are not available, the following table summarizes general recommendations for handling halogenated organic waste.
| Parameter | Recommendation | Source |
| Waste Container Filling Level | Do not fill containers beyond 90% capacity to allow for expansion. | |
| pH of Aqueous Solutions for Collection | If applicable, maintain a pH between 5.5 and 9.5 for aqueous solutions containing organic chemicals before collection. | |
| Maximum Accumulation in Laboratory | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory satellite accumulation area. |
Experimental Protocols Cited
The disposal procedures outlined in this guide are based on established safety protocols for handling and disposing of halogenated organic compounds in a laboratory setting. These protocols are derived from general chemical safety guidelines and best practices, rather than specific experimental assays involving this compound.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Fto-IN-5
Disclaimer: A specific Safety Data Sheet (SDS) for Fto-IN-5 is not publicly available. The following guidance is based on best practices for handling potentially hazardous research chemicals and data for structurally related compounds, such as furan derivatives. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO) and should be handled with care in a laboratory setting.[1] Due to the lack of specific safety data, a cautious approach is necessary. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change them immediately upon contamination.[2] |
| Eyes & Face | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield may be worn in conjunction with goggles for added protection against splashes. |
| Body | Flame-Retardant Lab Coat | The lab coat should be fully buttoned with sleeves rolled down to prevent skin exposure. |
| Respiratory | Chemical Fume Hood or Respirator | All manipulations of this compound should be performed within a certified chemical fume hood.[2][3] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[2] |
| Legs & Feet | Full-Length Pants & Closed-Toed Shoes | Ensure no skin is exposed between the shoe and ankle. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Handling:
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
All work with this compound should be conducted in a designated area within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
2. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated and eliminate any potential ignition sources.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Use non-sparking tools to collect the absorbed material and place it in a designated, sealed hazardous waste container.
-
Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Plan: Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designate a specific, leak-proof, and clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).
-
The container should be made of a material compatible with organic compounds.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name "this compound," the appropriate hazard warnings (e.g., "Caution: Research Chemical," "Potentially Hazardous"), and the date of accumulation.
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.
3. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
